LMT-28
Description
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Properties
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LMT-28: A Comprehensive Technical Guide to its Mechanism of Action in IL-6 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, the IL-6 signaling pathway presents a critical target for therapeutic intervention. LMT-28 is a novel, orally active, synthetic small-molecule inhibitor of IL-6 signaling. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its direct interaction with the glycoprotein (B1211001) 130 (gp130) receptor subunit and the subsequent inhibition of the downstream JAK2/STAT3 signaling cascade. Detailed experimental protocols, quantitative data from key studies, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in the field.
Introduction to IL-6 Signaling
The IL-6 signaling cascade is initiated by the binding of IL-6 to its soluble or membrane-bound IL-6 receptor α (IL-6Rα). This initial complex then associates with two molecules of the signal-transducing receptor subunit, gp130, inducing their homodimerization. This dimerization event activates the associated Janus kinases (JAKs), primarily JAK2, which then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphotyrosine motifs serve as docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and regulation of target gene expression, which drives inflammatory responses, cell proliferation, and survival.
This compound: Mechanism of Action
This compound, an oxazolidinone derivative, functions as a potent and selective inhibitor of IL-6 signaling.[1][2] Its primary mechanism of action involves the direct binding to gp130, thereby sterically hindering the formation of the functional hexameric signaling complex.[3][4]
Direct Binding to gp130
Surface Plasmon Resonance (SPR) analysis has demonstrated that this compound directly and specifically binds to the extracellular domain of gp130.[4] This interaction is crucial for its inhibitory activity. Notably, this compound does not bind to IL-6 or IL-6Rα.[4]
Inhibition of IL-6/IL-6Rα Complex Binding to gp130
By binding to gp130, this compound effectively inhibits the association of the IL-6/IL-6Rα complex with gp130.[3][4] This blockade is the pivotal step in its mechanism, preventing the initiation of the downstream signaling cascade.
Suppression of Downstream Signaling
The prevention of the functional receptor complex formation leads to a cascade of inhibitory effects on downstream signaling events:
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Inhibition of gp130 Phosphorylation: this compound treatment suppresses IL-6-induced phosphorylation of gp130.[3][5]
-
Inhibition of JAK2 Phosphorylation: Consequently, the activation of JAK2 is inhibited, as evidenced by a reduction in its phosphorylation status.[3][5]
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Inhibition of STAT3 Phosphorylation: The lack of active JAK2 results in the potent and selective inhibition of IL-6-induced STAT3 phosphorylation at tyrosine 705.[1][3][5] this compound does not significantly affect the Raf-MEK-ERK pathway, highlighting its specificity.[5]
The following diagram illustrates the IL-6 signaling pathway and the point of intervention by this compound.
References
LMT-28: A Small-Molecule Antagonist of the IL-6 Receptor Subunit gp130
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LMT-28 is a pioneering, orally active small-molecule inhibitor that selectively targets the Interleukin-6 (IL-6) signal transducer, glycoprotein (B1211001) 130 (gp130), also known as the IL-6 receptor β subunit.[1][2][3] By directly binding to gp130, this compound effectively disrupts the formation of the functional IL-6 receptor complex, leading to the inhibition of the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][4] This targeted mechanism of action has positioned this compound as a valuable research tool for studying IL-6-mediated inflammatory processes and as a proof-of-concept for the development of small-molecule therapeutics for autoimmune diseases and cancers where IL-6 signaling is dysregulated.[1][3] Although its relatively low potency may limit its direct clinical development, this compound remains a critical compound for understanding the intricacies of IL-6 signaling and for the development of more potent gp130 antagonists.[1][5]
Molecular Target and Mechanism of Action
The primary molecular target of this compound is glycoprotein 130 (gp130), a transmembrane protein that serves as a common signal-transducing receptor subunit for the IL-6 family of cytokines.[2][3] The binding of IL-6 to its specific receptor α-subunit (IL-6Rα) induces the formation of a complex that subsequently recruits two gp130 molecules, leading to the activation of associated Janus kinases (JAKs).[6]
This compound exerts its inhibitory effect by directly binding to gp130, thereby sterically hindering the interaction between the IL-6/IL-6Rα complex and gp130.[2] This disruption prevents the subsequent phosphorylation and activation of JAK2 and STAT3.[2][7] The inhibition of STAT3 phosphorylation is a key event, as phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and activates the transcription of various pro-inflammatory and pro-proliferative genes, including the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[5][8] By blocking this cascade, this compound effectively downregulates the expression of these downstream targets.[8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (IL-6-induced STAT3 luciferase activity) | 5.9 µM | HepG2 cells | [4] |
| IC50 (IL-6-dependent TF-1 cell proliferation) | 7.5 µM | TF-1 cells | [4] |
| Inhibition of IL-6-induced Luciferase Activity | ~90% at 50 µM | HepG2 cells | [4] |
| Optimal Concentration for RANKL downregulation | 100 nM | MC3T3-E1 osteoblasts | [8] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Reference |
| LogP | 3.65 | - | - | [1] |
| Apparent Permeability (Papp) | 9.7 x 10-6 cm/s | - | MDCK cell monolayer | [1] |
| Plasma Protein Binding | 92.4% | Mouse | - | [1] |
| Metabolic Half-life (t1/2) | 15.3 min | Rat liver microsomes | - | [1] |
| Metabolic Half-life (t1/2) | 21.9 min | Human liver microsomes | - | [1] |
| Cmax | 137 ± 100 ng/mL | Mouse | 5 mg/kg (oral) | [1] |
| AUC | 302 ± 209 h·ng/mL | Mouse | 5 mg/kg (oral) | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.
Surface Plasmon Resonance (SPR) for Binding Analysis
Surface Plasmon Resonance is employed to demonstrate the direct binding of this compound to gp130 and its ability to inhibit the interaction between the IL-6/IL-6Rα complex and gp130.[2]
Methodology:
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Immobilization: Recombinant human gp130, IL-6, or IL-6Rα is immobilized on a CM5 sensor chip via amine coupling.
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Analyte Injection: Varying concentrations of this compound are injected over the sensor chip surface.
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Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the binding kinetics (association and dissociation rates) and affinity (KD).
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Inhibition Assay: To assess the inhibitory effect, the IL-6/IL-6Rα complex is injected over the gp130-immobilized surface in the presence and absence of this compound. A reduction in the binding response in the presence of this compound indicates inhibition.
Western Blot Analysis of STAT3 Phosphorylation
Western blotting is a key technique to demonstrate that this compound inhibits the IL-6-induced phosphorylation of STAT3.[6]
Methodology:
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Cell Culture and Treatment: Cells (e.g., HepG2) are cultured to an appropriate confluency and then serum-starved before treatment. Cells are pre-incubated with varying concentrations of this compound for 1 hour, followed by stimulation with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the effect of this compound on the proliferation of IL-6-dependent cell lines, such as TF-1.[10][11]
Methodology:
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Cell Seeding: TF-1 cells are seeded in a 96-well plate at a density of 1 x 104 cells per well.
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Treatment: Cells are treated with varying concentrations of this compound in the presence of a constant concentration of IL-6.
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Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
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Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: IL-6 signaling pathway and the inhibitory action of this compound on gp130.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound.
References
- 1. In vitro and in vivo pharmacokinetic characterization of this compound as a novel small molecular interleukin-6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacokinetic characterization of this compound as a novel small molecular interleukin-6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LMT-28: A Technical Whitepaper on the Discovery and Preclinical Development of a First-in-Class gp130 Inhibitor
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine central to the pathogenesis of numerous inflammatory diseases and malignancies.[1] The IL-6 signaling cascade is initiated by its binding to the IL-6 receptor (IL-6R), followed by the recruitment of the signal-transducing β-subunit, glycoprotein (B1211001) 130 (gp130). This event triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. While therapeutic antibodies targeting IL-6 or IL-6R have demonstrated clinical efficacy, the development of orally available, small-molecule inhibitors has been a significant challenge.[1] This document details the discovery and preclinical development of LMT-28, a novel, first-in-class, synthetic small-molecule inhibitor that functions by directly binding to gp130.[1][2] this compound selectively blocks IL-6-mediated signal transduction and has shown therapeutic potential in various preclinical models of inflammatory disease.
Introduction and Rationale
The cytokine IL-6 is a major causative factor in a range of inflammatory conditions, including rheumatoid arthritis and pancreatitis, as well as certain cancers.[1][3] Its signaling is mediated through the ubiquitously expressed gp130 receptor subunit, making gp130 an attractive therapeutic target.[1][4] The discovery of this compound originated from a high-throughput screening of an in-house chemical library to identify non-peptidic, small-molecule antagonists of the IL-6 pathway.[1] this compound, an oxazolidinone derivative, emerged as a promising candidate for its ability to block IL-6-induced STAT3 activation.[1][3] This whitepaper provides a comprehensive overview of its mechanism of action, in vitro and in vivo pharmacology, and the key experimental protocols used in its characterization.
Mechanism of Action
This compound exerts its inhibitory effect through a novel mechanism: direct and specific binding to the gp130 receptor subunit.[1][4] This interaction sterically hinders the association of the IL-6/IL-6Rα complex with gp130, thereby preventing the subsequent homodimerization of gp130 and the initiation of downstream signaling.[1][4] This targeted action effectively and selectively blocks the phosphorylation of key signaling proteins, including gp130, JAK2, and STAT3, in response to IL-6 stimulation.[1][2][5]
Signaling Pathway Diagram
The following diagram illustrates the IL-6 signaling pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The biological activity of this compound was characterized through a series of in vitro and in vivo assays. The key quantitative findings are summarized below.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Endpoint | IC50 Value | Reference |
| Reporter Gene Assay | HepG2 | IL-6 Induced Luciferase Activity | 5.9 µM | [2] |
| Cell Proliferation | TF-1 | IL-6 Induced Proliferation | 7.5 µM | [2][5] |
| Protein Phosphorylation | TF-1 | IL-6 Induced STAT3 Phosphorylation | Selective Inhibition at 1-100 µM | [2] |
| Protein Phosphorylation | TF-1 | IL-6 Induced JAK2 Phosphorylation | Selective Inhibition at 1-100 µM | [2] |
| Protein Phosphorylation | TF-1 | IL-6 Induced gp130 Phosphorylation | Selective Inhibition at 1-100 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal | Dosing Regimen | Key Outcome | % Reduction | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | 0.5 mg/kg, p.o., daily for 15 days | Serum Cartilage Oligomeric Matrix Protein | 50% | [2] |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | 0.5 mg/kg, p.o., daily for 15 days | Serum Amyloid P | 55% | [2] |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | 0.5 mg/kg, p.o., daily for 15 days | Serum Anti-CII IgG | 62% | [2] |
| Acute Pancreatitis | Mice | 0.25 or 1 mg/kg, p.o. | Amelioration of Progression | Not specified | [2] |
| LPS-Induced Bone Resorption | T2DM Rats | 0.23 mg/kg, gavage, every 5 days | RANKL Expression | Significant Reduction | [3][6] |
Discovery and Development Workflow
The development of this compound followed a structured preclinical discovery pipeline, from initial screening to in vivo proof-of-concept.
Experimental Protocols
Detailed methodologies were crucial for the characterization of this compound. Key protocols are outlined below.
STAT3 Reporter Gene Assay
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Cell Line: Human hepatoma HepG2 cells.
-
Procedure:
-
Cells were co-transfected with a STAT3-responsive luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).
-
Transfected cells were pre-treated with varying concentrations of this compound (dissolved in DMSO) for 1 hour.
-
Cells were then stimulated with recombinant human IL-6 (10 ng/mL) for 6 hours.
-
Post-stimulation, cells were lysed, and luciferase activity was measured using a luminometer.
-
β-galactosidase activity was measured for normalization of transfection efficiency.
-
IC50 values were calculated using non-linear regression analysis.
-
Cell Proliferation Assay
-
Cell Line: Human erythroleukemic TF-1 cells, whose proliferation is IL-6 dependent.
-
Procedure:
-
TF-1 cells were seeded in 96-well plates in serum-free medium.
-
Cells were treated with various concentrations of this compound for 1 hour prior to stimulation.
-
Recombinant human IL-6 (2 ng/mL) was added to induce proliferation.
-
Cells were incubated for 72 hours at 37°C.
-
Cell viability was quantified using a commercial MTS or similar metabolic assay.
-
Results were expressed as a percentage of the IL-6-stimulated control, and IC50 values were determined.[2]
-
In Vivo Collagen-Induced Arthritis (CIA) Model
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Animal Model: Male DBA/1J mice.
-
Procedure:
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Immunization: Arthritis was induced by an initial intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster injection 21 days later.
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Treatment: Upon the onset of arthritis, mice were randomized into vehicle and treatment groups. This compound was administered orally (e.g., at 0.5 mg/kg) once daily for a specified period (e.g., 15 days).[2]
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Assessment: Disease severity was monitored using a clinical arthritis score. At the end of the study, blood samples were collected for analysis of serum biomarkers (e.g., COMP, SAP, anti-CII IgG).[2]
-
Histology: Joint tissues were collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Conclusion and Future Directions
This compound is the first synthetic, orally active small-molecule inhibitor that functions through direct binding to the gp130 receptor.[2] It has demonstrated clear proof-of-concept by selectively inhibiting the IL-6 signaling pathway and showing efficacy in multiple preclinical models of inflammatory disease, including arthritis and pancreatitis.[1][2][3] While its potency is considered relatively low and may preclude its own development as a medicine, this compound represents a significant milestone.[7] It validates gp130 as a druggable small-molecule target and provides a critical chemical scaffold for the development of more potent and pharmacokinetically optimized second-generation inhibitors for treating IL-6-mediated diseases.[7] Recent studies have also explored its use in combination with other agents, such as kaempferol (B1673270), to achieve synergistic anti-inflammatory effects.[8]
References
- 1. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | IL Receptor | TargetMol [targetmol.com]
- 6. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
LMT-28: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of the gp130 Antagonist LMT-28
Abstract
This compound is a novel, small-molecule inhibitor of the interleukin-6 (IL-6) signaling pathway. It functions as an antagonist of the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130), thereby blocking the downstream activation of the JAK2/STAT3 signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development efforts targeting inflammatory diseases and other IL-6-mediated pathologies.
Chemical Structure and Properties
This compound, with the IUPAC name (4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one, is a derivative of oxazolidinone.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | [2] |
| CAS Number | 1239600-18-0 | [1] |
| Molecular Formula | C₁₇H₂₉NO₄ | [1] |
| Molecular Weight | 311.42 g/mol | [1] |
| Appearance | Colorless to light yellow oil | |
| SMILES | CCCCCC(=C)[C@H](--INVALID-LINK--C(=O)N1--INVALID-LINK--C(C)C)O | |
| InChI | InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
| LogP | 3.65 | |
| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml) | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a first-in-class small molecule that directly targets the ubiquitously expressed signal-transducing receptor subunit gp130.[3] By binding to gp130, this compound allosterically inhibits the formation of the functional IL-6/IL-6Rα/gp130 hexameric complex, which is essential for signal transduction. This blockade prevents the subsequent phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of STAT3 phosphorylation is a key downstream effect of this compound, leading to the downregulation of various pro-inflammatory and pro-survival genes.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the IL-6 signaling pathway.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) for gp130 | 7.4 µM | Surface Plasmon Resonance | [1] |
| IC₅₀ (STAT3 Luciferase Reporter Assay) | 5.9 µM | HepG2 cells | |
| IC₅₀ (TF-1 Cell Proliferation) | 7.5 µM | TF-1 cells | |
| Apparent Permeability (Papp) | 9.7 x 10⁻⁶ cm/s | MDCK cells | |
| Plasma Protein Binding | 92.4% | Mouse plasma | |
| Metabolic Half-life (t₁/₂) | 15.3 min (rat), 21.9 min (human) | Liver microsomes | |
| Cmax (5 mg/kg, oral in mice) | 137 ± 100 ng/mL | BALB/c mice | |
| AUC (5 mg/kg, oral in mice) | 302 ± 209 h·ng/mL | BALB/c mice |
Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. However, based on the structure of this compound, a plausible synthetic route would involve the acylation of a chiral oxazolidinone auxiliary, such as (S)-4-isopropyloxazolidin-2-one, with a suitably protected and activated derivative of (2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoic acid. The synthesis of this acid would likely proceed via an asymmetric aldol (B89426) reaction to establish the desired stereochemistry at the C2 and C3 positions, followed by further functional group manipulations to introduce the methylene (B1212753) group.
In Vitro Assays
This protocol describes the assessment of this compound's inhibitory effect on IL-6-induced STAT3 phosphorylation in a human hepatoma cell line (e.g., HepG2).
Experimental Workflow:
References
- 1. (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone | C17H29NO4 | CID 49846977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
LMT-28: A Novel Inhibitor of IL-6-Induced STAT3 Phosphorylation via gp130 Targeting
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of LMT-28, a first-in-class, orally active, synthetic small molecule inhibitor of Interleukin-6 (IL-6) signaling. This compound exerts its effects by directly binding to the gp130 receptor, thereby blocking the IL-6-induced phosphorylation of key downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is not a direct inhibitor of STAT3 itself. Instead, it functions upstream in the IL-6 signaling cascade. The canonical IL-6 pathway is initiated by the binding of IL-6 to its soluble or membrane-bound receptor, IL-6Rα. This complex then associates with the signal-transducing receptor subunit, gp130, inducing its homodimerization. This conformational change activates the associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for STAT3 proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and survival.[1][2][3]
This compound disrupts this cascade by specifically binding to gp130. This interaction prevents the association of the IL-6/IL-6Rα complex with gp130, thereby inhibiting gp130 homodimerization and all subsequent downstream signaling events, including the phosphorylation of JAK2 and STAT3.[4][5]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | HepG2 | IC50 | 5.9 µM | [5] |
| Luciferase Reporter Assay | HepG2 | % Inhibition (at 50 µM) | ~90% | [5] |
| Cell Proliferation Assay | TF-1 | IC50 | 7.5 µM | [4] |
| Western Blot | HepG2 | STAT3 Phosphorylation | Dose-dependent inhibition (1-100 µM) | [5] |
| Western Blot | HepG2 | JAK2 Phosphorylation | Inhibition at 30 µM | [5] |
| Western Blot | HepG2 | gp130 Phosphorylation | Inhibition at 30 µM | [5] |
| RANKL mRNA Expression | Osteoblasts | Optimal Concentration | 100 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Mice | Collagen-Induced Arthritis (CIA) | 0-0.5 mg/kg; p.o.; once daily for 15 days | Alleviated CIA symptoms | [4] |
| Mice | Pancreatitis | 0.25 or 1 mg/kg; p.o. | Ameliorated pancreatitis progression | [4] |
| T2DM Rats | LPS-Induced Peri-implantitis | 0.23 mg/kg; gavage; once every 5 days for 2 weeks | Reduced bone resorption and IL-6/RANKL expression | [6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature to facilitate replication and further investigation.
Cell Culture and Reagents
-
Cell Lines:
-
HepG2 (Human Hepatoma Cells): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
TF-1 (Human Erythroleukemic Cells): Cultured in RPMI-1640 medium supplemented with 10% FBS, 2 ng/mL human granulocyte-macrophage colony-stimulating factor (GM-CSF), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Osteoblasts: Isolated and cultured according to standard protocols.
-
-
Reagents:
-
This compound: Dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution for in vitro experiments. For in vivo studies, it was dissolved in a vehicle of 10% DMSO and 90% corn oil.[6]
-
Recombinant Human IL-6: Used to stimulate the IL-6/STAT3 pathway.
-
Antibodies: Primary antibodies for total STAT3, p-STAT3 (Tyr705), total JAK2, p-JAK2, total gp130, p-gp130, and a loading control (e.g., β-actin or GAPDH) are required for Western blotting. Secondary antibodies are species-specific and conjugated to an appropriate enzyme (e.g., HRP).
-
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of STAT3, JAK2, and gp130.
-
Cell Treatment: Seed HepG2 cells in 6-well plates. Once confluent, serum-starve the cells overnight. Pre-treat the cells with this compound at various concentrations (e.g., 1, 3, 10, 30, and 100 µM) for 1 hour.[5]
-
Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 10 minutes.[5]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against p-STAT3, p-JAK2, p-gp130, total STAT3, total JAK2, total gp130, and a loading control. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Cell Proliferation Assay
This assay measures the effect of this compound on IL-6-dependent cell growth.
-
Cell Seeding: Seed TF-1 cells in a 96-well plate in the presence of IL-6 (1 ng/mL).[5]
-
Treatment: Add serial dilutions of this compound (e.g., 1-10 µM) to the wells.[4]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of STAT3.
-
Transfection: Transfect HepG2 cells with a luciferase reporter plasmid containing STAT3-responsive elements in its promoter.
-
Treatment: Treat the transfected cells with or without this compound (e.g., 50 µM) in the presence or absence of IL-6 (10 ng/mL) for 3 hours.[5]
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay kit.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
Selectivity Profile of this compound
An important characteristic of this compound is its selectivity for IL-6-induced signaling that relies on gp130 homodimerization. Studies have shown that this compound does not inhibit STAT3 phosphorylation induced by other cytokines that utilize gp130 in a heterodimeric complex, such as Leukemia Inhibitory Factor (LIF).[5] Furthermore, this compound does not affect the Raf-MEK-ERK signaling pathway, as demonstrated by its inability to inhibit PMA-induced ERK phosphorylation.[5] This selectivity highlights its specific mechanism of targeting the IL-6/gp130 interface.
Conclusion
This compound represents a promising therapeutic agent that selectively inhibits the IL-6 signaling pathway by directly targeting gp130. This mechanism effectively blocks the phosphorylation of JAK2 and STAT3, which are critical mediators of inflammation and cell proliferation. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed protocols provide a framework for further research and development. Its oral bioavailability and efficacy in preclinical models of inflammatory diseases suggest its potential as a valuable therapeutic candidate.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of LMT-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMT-28 is a novel, orally active, synthetic small-molecule inhibitor of Interleukin-6 (IL-6) signaling.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity. It details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development and inflammation research.
Mechanism of Action
This compound exerts its inhibitory effect on the IL-6 signaling pathway through direct binding to the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130).[1][3] This interaction prevents the association of the IL-6/IL-6 receptor α (IL-6Rα) complex with gp130, a critical step for signal transduction.[1] The inhibition of gp130 homodimerization subsequently blocks the downstream phosphorylation cascade, including the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] This targeted action makes this compound a specific inhibitor of IL-6-mediated signaling.
Signaling Pathway Diagram
Caption: this compound inhibits the IL-6 signaling pathway by binding to gp130.
Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of IL-6-Induced Signaling and Cell Proliferation
| Assay Type | Cell Line | Parameter | This compound IC50 | Reference |
| STAT3 Luciferase Reporter Assay | HepG2 | IL-6-induced luciferase activity | 5.9 µM | [1][4] |
| Cell Proliferation Assay | TF-1 | IL-6-induced cell proliferation | 7.5 µM | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| LogP | 3.65 | [5][6] |
| Aqueous Solubility | 0.39 mg/mL | [6] |
| Plasma Protein Binding | 92.4% | [5] |
| Metabolic Half-life (t1/2) in rat liver microsomes | 15.3 min | [5][6] |
| Metabolic Half-life (t1/2) in human liver microsomes | 21.9 min | [5][6] |
| Apparent Permeability (Papp) in MDCK cells | 9.7 x 10⁻⁶ cm/s | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the primary in vitro assays used to characterize this compound.
STAT3 Luciferase Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on IL-6-induced STAT3 activation.
Workflow Diagram:
Caption: Workflow for the STAT3 Luciferase Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection: HepG2 cells are cultured in appropriate media and transiently transfected with a STAT3-responsive luciferase reporter plasmid (pSTAT3-luc).
-
Cell Seeding: Transfected cells are seeded into 96-well plates at a suitable density.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour.[1]
-
IL-6 Stimulation: Following pre-incubation, cells are stimulated with recombinant human IL-6 (e.g., 10 ng/mL) for 3 hours to induce STAT3-mediated gene expression.[4]
-
Luciferase Assay: After stimulation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Luminescence signals are normalized to a control (e.g., DMSO-treated cells), and the IC50 value is calculated using a suitable dose-response curve fitting model.
Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of IL-6-dependent cell lines.
Protocol:
-
Cell Culture: The human erythroleukemic cell line TF-1, which requires IL-6 for proliferation, is cultured in RPMI-1640 medium supplemented with fetal bovine serum and IL-6.[1]
-
Cell Seeding: TF-1 cells are washed to remove residual IL-6 and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 1 to 10 µM).[1]
-
IL-6 Stimulation: Recombinant human IL-6 (e.g., 1 ng/mL) is added to the wells to stimulate proliferation.[4]
-
Incubation: The plates are incubated for 72 hours.[1]
-
Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in the absence of the inhibitor, and the IC50 value is determined.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to directly observe the effect of this compound on the phosphorylation status of key proteins in the IL-6 signaling cascade.
Workflow Diagram:
Caption: Workflow for Western Blot Analysis of Phosphorylated Proteins.
Protocol:
-
Cell Culture and Treatment: HepG2 cells are cultured to near confluence and then treated with various concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM) for 1 hour.[1]
-
IL-6 Stimulation: Cells are then stimulated with IL-6 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce maximal phosphorylation of target proteins.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STAT3, JAK2, and gp130. Total protein levels of these molecules are also assessed as loading controls.
-
Detection: After incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective inhibition of the IL-6 signaling pathway. By directly targeting gp130, this compound effectively blocks downstream phosphorylation events and subsequent cellular responses, such as proliferation. The provided protocols and quantitative data serve as a valuable resource for further investigation and development of this compound and other small-molecule inhibitors of cytokine signaling. While this compound itself may be of relatively low potency and primarily a tool for pharmaceutical research, it represents a significant proof of concept for the development of more potent small-molecule antagonists for IL-6R and other interleukin receptors.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo pharmacokinetic characterization of this compound as a novel small molecular interleukin-6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacokinetic characterization of this compound as a novel small molecular interleukin-6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
LMT-28: A Novel Small-Molecule Inhibitor of IL-6 Signaling in Cytokine-Dependent Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LMT-28 is an experimental small-molecule drug identified as a potent antagonist of the Interleukin-6 (IL-6) receptor β subunit, glycoprotein (B1211001) 130 (gp130).[1][2] By directly binding to gp130, this compound effectively blocks the IL-6 signaling cascade, a critical pathway in inflammation and various disease pathologies.[2][3] This technical guide provides a comprehensive overview of the impact of this compound on cytokine-dependent cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to support further research and development of small-molecule inhibitors targeting cytokine signaling.
Introduction
Interleukin-6 is a pleiotropic cytokine that plays a central role in the immune response, hematopoiesis, and inflammation. Dysregulation of IL-6 signaling is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers. The IL-6 receptor system consists of a ligand-binding subunit (IL-6Rα) and a signal-transducing subunit (gp130).[3] The formation of a hexameric complex of IL-6, IL-6Rα, and a gp130 homodimer initiates intracellular signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4]
Historically, the therapeutic blockade of IL-6 signaling has been dominated by biologics, such as monoclonal antibodies targeting IL-6 or IL-6Rα.[1] this compound represents a significant advancement as an orally available, small-molecule inhibitor that directly targets gp130, offering a novel therapeutic modality.[2][5] This document details the effects of this compound on various cytokine-dependent cell lines, providing a foundational resource for researchers in the field.
Mechanism of Action: Targeting the IL-6/GP130/JAK2/STAT3 Axis
This compound exerts its inhibitory effects by directly binding to the gp130 subunit, thereby preventing the association of the IL-6/IL-6Rα complex with gp130.[2][3] This action selectively inhibits the IL-6-induced phosphorylation of gp130 and the subsequent activation of downstream signaling components, including JAK2 and STAT3.[2][4]
The specificity of this compound for the IL-6 signaling pathway is noteworthy. While it effectively suppresses STAT3 activation induced by IL-6, it does not affect STAT3 activation by other cytokines that utilize gp130 in a heterodimeric receptor complex, such as leukemia inhibitory factor (LIF).[6] However, it has been shown to inhibit signaling by IL-11, which, like IL-6, relies on a gp130 homodimer for signal transduction.[3][6]
Figure 1: this compound Mechanism of Action.
Impact on Cytokine-Dependent Cell Lines: Quantitative Data
This compound has been shown to effectively inhibit the proliferation and signaling in various cell lines that are dependent on or responsive to IL-6. The following tables summarize the key quantitative findings from published studies.
| Cell Line | Cell Type | Assay | Key Findings | Reference |
| TF-1 | Human erythroleukemia | Cell Proliferation | Substantially inhibited IL-6-dependent proliferation. | [2] |
| HepG2 | Human hepatoma | STAT3 Reporter Assay | IC50 of 5.9 µM for inhibition of IL-6-induced STAT3 activation. | [6] |
| MC3T3-E1 | Mouse embryonic osteoblast | RT-qPCR, Western Blot | Downregulated RANKL expression stimulated by LPS and AGEs. | [4] |
| RA-FLS | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Cell Proliferation, Migration, Invasion | Inhibited IL-6-induced hyperactivation, proliferation, migration, and invasion. | [7] |
Note: Further details on concentrations and specific percentage of inhibition can be found in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the effects of this compound.
Cell Culture
-
MC3T3-E1 Cells: Mouse embryonic osteoblasts were cultured in a suitable medium. For experiments, cells were often stimulated with lipopolysaccharide (LPS) and advanced glycation end products (AGEs) to mimic inflammatory conditions.[4][5]
-
TF-1 Cells: This human erythroleukemic cell line, which is dependent on IL-6 for proliferation, was cultured in a medium supplemented with IL-6.[2]
-
HepG2 Cells: Human hepatoma cells were used for STAT3 reporter gene assays to quantify the inhibition of IL-6-induced STAT3 activation.[6]
-
RA-FLS Cells: Fibroblast-like synoviocytes from rheumatoid arthritis patients were used to study the effects of this compound on inflammatory and invasive phenotypes.[7]
This compound Preparation
For in vitro experiments, this compound powder was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.[4] The final concentration of DMSO in the cell culture medium was typically kept at a low, non-toxic level (e.g., 0.1%).[4]
Cell Proliferation Assay (e.g., CCK8)
-
Seed cells (e.g., 1 x 10^4 cells/well) in 96-well plates.[5]
-
Treat cells with varying concentrations of this compound in the presence of the appropriate cytokine stimulant (e.g., IL-6).
-
Incubate for a specified period (e.g., 1-7 days).[5]
-
Add a cell proliferation reagent (e.g., CCK8 solution) to each well and incubate.[5]
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LMT-28 in a Collagen-Induced Arthritis (CIA) Model
These application notes provide a comprehensive overview of the use of LMT-28, a novel small molecule inhibitor of the IL-6 signaling pathway, in a preclinical collagen-induced arthritis (CIA) mouse model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for rheumatoid arthritis (RA).
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The pro-inflammatory cytokine Interleukin-6 (IL-6) plays a pivotal role in the pathogenesis of RA. This compound is an oxazolidinone derivative that exerts its anti-inflammatory effects by targeting the IL-6 signaling pathway.[1][2][3] Specifically, this compound directly binds to glycoprotein (B1211001) 130 (gp130), a common signal transducer for the IL-6 family of cytokines, and inhibits the subsequent phosphorylation of gp130, JAK2 (Janus kinase 2), and STAT3 (Signal Transducer and Activator of Transcription 3).[4][5][6] This inhibition leads to the suppression of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines, thereby ameliorating arthritic symptoms.[4][7]
The collagen-induced arthritis (CIA) model in mice is a widely used and relevant preclinical model for RA, as it shares many immunological and pathological features with the human disease.[8] These notes detail the experimental protocols for inducing CIA and evaluating the therapeutic efficacy of this compound, both as a monotherapy and in combination with other agents like kaempferol (B1673270) or metformin.[1][7]
Mechanism of Action of this compound
This compound is a selective inhibitor of the IL-6 signaling pathway. Its mechanism of action involves the following key steps:
-
Binding to gp130: this compound directly binds to the gp130 receptor subunit.[4][6]
-
Inhibition of Phosphorylation: This binding event selectively inhibits the IL-6-induced phosphorylation of gp130.[4][6]
-
Downstream Signaling Blockade: By preventing gp130 phosphorylation, this compound effectively blocks the downstream activation of the JAK/STAT and MAPK signaling pathways.[1] This includes the inhibition of JAK2 and STAT3 phosphorylation.[5][6]
-
Suppression of Inflammatory Responses: The blockade of these signaling cascades leads to a reduction in the hyperactivation of RA fibroblast-like synovial cells (RA-FLS), inhibits the differentiation of pathogenic Th17 cells, and decreases the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[1][4][6]
Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.
Experimental Protocols
The following protocols are based on established methodologies for the use of this compound in a CIA mouse model.[1][3]
References
- 1. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of this compound and Metformin Improves Beneficial Anti-Inflammatory Effect in Collagen-Induced Arthritis. | Semantic Scholar [semanticscholar.org]
- 8. mdbioproducts.com [mdbioproducts.com]
Application Notes and Protocols for LMT-28 Administration by Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMT-28 is an experimental, orally available small-molecule inhibitor that targets the Interleukin-6 (IL-6) signal-transducing receptor subunit, glycoprotein (B1211001) 130 (gp130).[1][2][3] As a non-peptidic antagonist of IL-6 signaling, this compound represents a significant advancement over biologicals like monoclonal antibodies.[1] By binding directly to gp130, this compound effectively blocks the IL-6/IL-6Rα complex from interacting with gp130, thereby inhibiting the downstream activation of the JAK2/STAT3 signaling pathway.[2][4][5] This mechanism is crucial in mitigating inflammatory processes, as IL-6 is a major causative factor in many inflammatory diseases.[2]
Preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in various inflammatory conditions. Oral administration of this compound has been shown to alleviate collagen-induced arthritis and acute pancreatitis in mice.[2] More specifically, in a rat model of type 2 diabetes with peri-implantitis, oral gavage of this compound has been shown to reduce bone resorption by downregulating the expression of RANKL through the JAK2/STAT3 pathway.[4][5]
These notes provide a detailed protocol for the preparation and administration of this compound via oral gavage in rats, based on established preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the oral administration of this compound in a rat model.
Table 1: this compound Dosing Regimen in Rats
| Parameter | Value | Species/Model | Source |
| Dosage | 0.23 mg/kg | Sprague-Dawley (SD) Rats (Type 2 Diabetic Model) | [4] |
| Route of Administration | Oral Gavage | Sprague-Dawley (SD) Rats | [4] |
| Frequency | Once every 5 days | Sprague-Dawley (SD) Rats | [4] |
| Duration | 2 weeks | Sprague-Dawley (SD) Rats | [4] |
| Vehicle | Saline | Sprague-Dawley (SD) Rats | [4] |
Table 2: Pharmacological Profile of this compound
| Parameter | Description | Source |
| Molecular Target | Glycoprotein 130 (gp130), the IL-6 receptor β subunit | [2] |
| Mechanism of Action | Inhibits IL-6-induced phosphorylation of gp130, JAK2, and STAT3 | [2][3] |
| Downstream Effect | Reduces RANKL expression in osteoblasts | [4][5] |
| In Vivo Efficacy | Ameliorates peri-implant bone resorption in diabetic rats | [4][5] |
Experimental Protocols
This section details the protocol for the administration of this compound to rats via oral gavage, as adapted from studies on peri-implantitis in a diabetic rat model.[4]
Materials and Reagents
-
This compound compound
-
Sterile Saline Solution (0.9% NaCl)
-
Sprague-Dawley (SD) rats
-
Appropriate size oral gavage needles (e.g., 18-gauge, 2-inch curved stainless steel)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Dosing Solution
-
Calculate the required amount of this compound: Based on the mean body weight of the rats in the study group, calculate the total mass of this compound needed for the desired dose (e.g., 0.23 mg/kg).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Use sterile saline as the vehicle for administration.
-
Dissolve/Suspend this compound: Add the weighed this compound to a known volume of saline to achieve the final desired concentration. Ensure the dosing volume is appropriate for the rat's size (typically 5-10 mL/kg).[6][7]
-
Ensure Homogeneity: Vigorously vortex or sonicate the solution to ensure this compound is fully dissolved or forms a homogenous suspension before each administration.
Animal Handling and Acclimation
-
Acclimation: Allow rats to acclimate to the facility for at least one week prior to the experiment under standard conditions (e.g., 22 ± 1°C, 50 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[7][8]
-
Handling: Handle the rats gently and frequently for several days before the gavage procedure to reduce stress.
Oral Gavage Procedure
-
Animal Restraint: Securely restrain the rat to prevent movement and injury. One effective method is to hold the rat by the loose skin over the neck and shoulders, ensuring the head is immobilized.
-
Syringe Preparation: Draw the prepared this compound solution into a 1 mL syringe fitted with a gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Confirm Placement: Ensure the needle is in the esophagus and not the trachea before administering the solution.
-
Administer Solution: Slowly depress the syringe plunger to deliver the this compound solution.
-
Withdraw Needle: Gently remove the gavage needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral gavage in rats: animal welfare evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity and 28-day repeated dose oral toxicity study of ovatodiolide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Evaluation of Hollow Microneedles-Mediated Drug Delivery for Rheumatoid Arthritis Therapy [mdpi.com]
Application Note: Cell-Based Assays for Determining the Efficacy of LMT-28, a Novel gp130 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers.[1][2] The IL-6 signaling cascade is initiated by the binding of IL-6 to its soluble or membrane-bound receptor (IL-6Rα), leading to the formation of a complex that subsequently recruits two molecules of the signal-transducing receptor subunit, glycoprotein (B1211001) 130 (gp130).[3] This recruitment induces the homodimerization of gp130, which triggers the activation of associated Janus kinases (JAKs) and the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] Activated STAT3 dimerizes, translocates to the nucleus, and modulates the transcription of target genes involved in inflammation, cell proliferation, and survival.
LMT-28 is a novel, orally available small-molecule inhibitor that directly targets gp130.[1][5] By binding to gp130, this compound prevents the binding of the IL-6/IL-6Rα complex, thereby inhibiting gp130 homodimerization and blocking the downstream JAK/STAT3 signaling pathway.[1][3] This application note provides detailed protocols for two robust cell-based assays to quantify the inhibitory efficacy of this compound: a STAT3 reporter gene assay and an IL-6-dependent cell proliferation assay.
This compound Mechanism of Action: IL-6/gp130 Signaling Pathway
This compound exerts its inhibitory effect by directly interfering with the IL-6 signaling cascade at the level of the gp130 receptor. The diagram below illustrates the canonical IL-6 signaling pathway and the specific point of inhibition by this compound.
Caption: IL-6 signaling pathway and this compound's point of inhibition.
Experimental Design and Workflow
The overall workflow for testing this compound efficacy involves cell culture, treatment with the compound in the presence of an IL-6 stimulus, and subsequent measurement of a specific biological endpoint. This process is designed to generate a dose-response curve from which key efficacy parameters, such as IC50 or EC50, can be determined.
Caption: General experimental workflow for this compound efficacy testing.
Protocol 1: STAT3 Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of STAT3 in response to IL-6 stimulation. The inhibition of the luciferase reporter signal in the presence of this compound is a direct measure of its efficacy in blocking the signaling pathway.
4.1 Materials and Reagents
-
HepG2 cells (human liver carcinoma cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/STAT3-RE/Hygro])
-
Transfection reagent
-
Recombinant human IL-6
-
This compound compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
4.2 Experimental Protocol
-
Cell Culture & Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO2.
-
For transient transfection, seed cells in a 10 cm dish and transfect with the STAT3 luciferase reporter plasmid according to the manufacturer's protocol.
-
Alternatively, generate a stable cell line expressing the reporter for more consistent results.
-
-
Cell Seeding:
-
Harvest and count the transfected HepG2 cells.
-
Seed 2 x 10^4 cells per well in 100 µL of culture medium into a white, clear-bottom 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in serum-free medium (e.g., ranging from 200 µM to 0.1 µM).
-
Remove the medium from the cells and add 50 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (DMSO) well.
-
Incubate for 1-2 hours at 37°C.
-
-
IL-6 Stimulation:
-
Prepare a 2X working solution of recombinant human IL-6 in serum-free medium to achieve a final concentration of 20 ng/mL (or a pre-determined EC80 concentration).
-
Add 50 µL of the IL-6 solution to all wells except the "unstimulated control" wells. Add 50 µL of medium to the unstimulated wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation & Measurement:
-
Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes on a plate shaker to induce cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
4.3 Data Presentation and Analysis Data should be normalized to the stimulated and unstimulated controls. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Table 1: Sample Data for this compound in STAT3 Reporter Assay
| This compound [µM] | Raw Luminescence (RLU) | % Inhibition |
|---|---|---|
| 0 (No IL-6) | 1,520 | (Baseline) |
| 0 (+ IL-6) | 45,650 | 0% |
| 0.1 | 41,280 | 9.9% |
| 0.5 | 35,970 | 21.9% |
| 1.0 | 29,880 | 35.7% |
| 5.0 | 23,150 | 51.0% |
| 10.0 | 15,430 | 68.5% |
| 50.0 | 4,110 | 94.2% |
| IC50 (µM) | ~5.0 | |
% Inhibition = 100 * (RLU_stimulated - RLU_sample) / (RLU_stimulated - RLU_unstimulated)
Protocol 2: IL-6 Dependent Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cells that depend on IL-6 for growth, such as the TF-1 human erythroleukemic cell line.[1][3] A reduction in cell viability indicates successful inhibition of the IL-6 signaling required for proliferation.
5.1 Materials and Reagents
-
TF-1 cells
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL GM-CSF (for maintenance)
-
Recombinant human IL-6
-
This compound compound
-
Clear, flat-bottom 96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CCK8)
-
Microplate reader (absorbance)
5.2 Experimental Protocol
-
Cell Preparation:
-
Culture TF-1 cells in maintenance medium.
-
Prior to the assay, wash the cells three times with serum-free RPMI-1640 to remove any residual growth factors.
-
Resuspend the cells in assay medium (RPMI-1640 with 1% FBS).
-
-
Cell Seeding:
-
Seed 1 x 10^4 cells per well in 50 µL of assay medium into a clear 96-well plate.
-
-
This compound and IL-6 Addition:
-
Prepare 4X serial dilutions of this compound in assay medium.
-
Prepare a 4X solution of IL-6 to yield a final concentration of 10 ng/mL.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
Add 25 µL of the IL-6 solution to all wells except the "no IL-6" control.
-
Final volume should be 100 µL per well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Proliferation Measurement:
-
Add 20 µL of MTS or CCK8 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.
-
5.3 Data Presentation and Analysis The half-maximal effective concentration (EC50) for the inhibition of proliferation is determined by plotting the absorbance values against the log of the this compound concentration.
Table 2: Sample Data for this compound in TF-1 Proliferation Assay
| This compound [µM] | Absorbance (450 nm) | % Proliferation |
|---|---|---|
| 0 (No IL-6) | 0.152 | (Baseline) |
| 0 (+ IL-6) | 1.255 | 100% |
| 0.1 | 1.180 | 93.3% |
| 0.5 | 0.998 | 76.7% |
| 1.0 | 0.820 | 60.6% |
| 6.0 | 0.704 | 50.0% |
| 10.0 | 0.455 | 27.5% |
| 50.0 | 0.180 | 2.5% |
| EC50 (µM) | ~6.0 | |
% Proliferation = 100 * (Abs_sample - Abs_unstimulated) / (Abs_stimulated - Abs_unstimulated)
Logical Framework for Efficacy Determination
The validation of this compound efficacy follows a logical progression from confirming target engagement at the molecular level to observing a functional cellular outcome.
Conclusion
The described cell-based assays provide a robust framework for characterizing the efficacy and potency of this compound. The STAT3 reporter gene assay offers a direct and specific readout of target engagement within the IL-6 signaling pathway, while the IL-6-dependent proliferation assay confirms this inhibition translates to a functional cellular response. Together, these protocols enable researchers to generate reliable and reproducible data for the preclinical evaluation of this compound and other potential inhibitors of the IL-6/gp130 axis.
References
- 1. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Note: LMT-28 Mediated Inhibition of TF-1 Cell Proliferation
For Research Use Only.
Introduction
The TF-1 cell line, established from a patient with erythroleukemia, is a valuable in vitro model for studying hematopoietic cell proliferation and differentiation. These cells exhibit a dependency on cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for their growth and survival.[1][2] Furthermore, TF-1 cells are responsive to interleukin-6 (IL-6), a pleiotropic cytokine implicated in various inflammatory diseases and cancers. The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6Rα), leading to the recruitment and homodimerization of the signal-transducing receptor subunit glycoprotein (B1211001) 130 (gp130). This complex then activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily through JAK2 and STAT3, promoting cell proliferation and survival.[3][4]
LMT-28 is a novel, orally active small molecule inhibitor that directly targets gp130, thereby blocking the IL-6 signaling pathway.[4][5] this compound has been shown to inhibit the IL-6-induced phosphorylation of gp130, JAK2, and STAT3.[5] In TF-1 cells, this compound has demonstrated a marked inhibition of IL-6-dependent proliferation with a reported IC50 value of approximately 7.5 µM.[5] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on IL-6-induced TF-1 cell proliferation using a colorimetric MTT assay.
Principle of the Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability and proliferation.[6] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. In this protocol, TF-1 cells are stimulated with IL-6 to induce proliferation, and the inhibitory effect of this compound is quantified by the reduction in the MTT signal.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| TF-1 Cell Line | ATCC | CRL-2003 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human GM-CSF | STEMCELL Technologies | 78024 |
| Recombinant Human IL-6 | R&D Systems | 206-IL |
| This compound | MedChemExpress | HY-101328 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
This compound Signaling Pathway
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound inhibition of TF-1 cell proliferation.
Protocols
TF-1 Cell Culture
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human GM-CSF.
-
Cell Maintenance: Culture TF-1 cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 9 x 10^5 cells/mL.[1]
-
Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension at 125 x g for 5 minutes, removing the old medium, and resuspending the cell pellet in fresh complete growth medium.
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free RPMI-1640. The final DMSO concentration in the wells should not exceed 0.1%.
TF-1 Cell Proliferation Assay (MTT)
This protocol is designed for a 96-well plate format.
-
Cell Preparation: a. Harvest TF-1 cells from culture by centrifugation (125 x g, 5 minutes). b. Wash the cells twice with PBS to remove residual GM-CSF. c. Resuspend the cell pellet in "starvation medium" (RPMI-1640 + 10% FBS without GM-CSF). d. Perform a viable cell count using a hemocytometer and trypan blue exclusion. e. Adjust the cell density to 1 x 10^5 cells/mL in starvation medium.
-
Plate Seeding: a. Seed 50 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well flat-bottom plate. b. Include control wells:
- Vehicle Control: Cells + IL-6 + DMSO (at the highest concentration used).
- Negative Control: Cells only (no IL-6, no this compound).
- Positive Control: Cells + IL-6.
- Blank: Medium only (no cells).
-
Compound and Cytokine Addition: a. Add 25 µL of the diluted this compound solutions to the appropriate wells. For dose-response analysis, a concentration range bracketing the reported IC50 of 7.5 µM is recommended (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). b. Add 25 µL of recombinant human IL-6 to achieve a final concentration of 1-10 ng/mL.[7][8][9] The optimal concentration may need to be determined empirically. c. The final volume in each well should be 100 µL.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6] c. Incubate the plate for an additional 4 hours at 37°C, protected from light. d. Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals. e. Carefully aspirate the supernatant without disturbing the pellet. f. Add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Presentation
-
Data Normalization: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Abs_LMT28 - Abs_Negative) / (Abs_Positive - Abs_Negative)] * 100
-
IC50 Determination: Plot the percentage of inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Example Data Table
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 0.1 | 1.22 ± 0.07 | 2.5 |
| 0.5 | 1.15 ± 0.06 | 8.3 |
| 1.0 | 1.05 ± 0.05 | 16.7 |
| 5.0 | 0.78 ± 0.04 | 39.2 |
| 10.0 | 0.55 ± 0.03 | 58.3 |
| 25.0 | 0.30 ± 0.02 | 79.2 |
| 50.0 | 0.15 ± 0.01 | 91.7 |
| Negative Control | 0.05 ± 0.01 | 100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance in Positive Control | - Suboptimal IL-6 concentration- Low cell viability- Insufficient incubation time | - Titrate IL-6 concentration- Check cell health and viability before seeding- Ensure 72-hour incubation with IL-6 |
| High Background in Blank Wells | - Contamination of medium- MTT reagent instability | - Use fresh, sterile medium- Prepare fresh MTT solution and protect from light |
| Inconsistent Results | - Inaccurate cell counting/seeding- Pipetting errors- Uneven formazan solubilization | - Calibrate pipettes and ensure uniform cell suspension- Mix thoroughly after adding solubilization buffer |
| High Absorbance in Negative Control | - Cells are not fully dependent on IL-6- Presence of residual GM-CSF | - Ensure thorough washing of cells before seeding- Confirm cytokine dependency of the TF-1 cell batch |
Conclusion
This protocol provides a robust and reproducible method for evaluating the inhibitory activity of this compound on IL-6-induced TF-1 cell proliferation. By accurately quantifying the dose-dependent effects of this compound, researchers can further characterize its potency and mechanism of action, supporting its potential development as a therapeutic agent for IL-6-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and characterization of a unique human cell line that proliferates dependently on GM-CSF, IL-3, or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pa2online.org [pa2online.org]
- 7. Interleukin-6 Directly Impairs the Erythroid Development of Human TF-1 Erythroleukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-6 directly impairs the erythroid development of human TF-1 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LMT-28 Application Notes and Protocols for Pancreatitis Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of LMT-28 in murine models of acute pancreatitis. This compound is a novel, orally available small-molecule inhibitor of the IL-6 signaling pathway, which has shown potential in ameliorating the progression of acute pancreatitis in mice.
Introduction
Acute pancreatitis is a serious inflammatory condition of the pancreas. The inflammatory cascade in pancreatitis is complex, with interleukin-6 (IL-6) being a key pro-inflammatory cytokine that plays a central role in the systemic inflammatory response and organ failure associated with severe pancreatitis. This compound is an experimental drug that functions as an antagonist of the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130).[1][2] By binding directly to gp130, this compound inhibits the IL-6/gp130/JAK2/STAT3 signaling pathway, thereby reducing the inflammatory response.[1][3] Studies have demonstrated that oral administration of this compound can alleviate acute pancreatitis in mice.[1][2][4]
This compound: Quantitative Data Summary
The following table summarizes the available quantitative data for the administration of this compound in a mouse model of acute pancreatitis, based on the findings from Hong SS, et al. (2015).
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Mice | [1] |
| Disease Model | Acute Pancreatitis | [1] |
| Dosage | 0.25 or 1 mg/kg | [5] |
| Route of Administration | Oral (p.o.) | [1][5] |
Experimental Protocols
While the complete detailed experimental protocol from the pivotal study by Hong et al. (2015) is not fully available, the following is a representative protocol for inducing acute pancreatitis in mice and administering this compound. This protocol is based on established and widely published methods for caerulein-induced pancreatitis.
Materials and Reagents
-
This compound (powder form)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Caerulein (B1668201) (or other pancreatitis-inducing agent)
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Gavage needles
-
Syringes and needles for intraperitoneal injections
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Tissue collection tools
-
Reagents for euthanasia (e.g., CO2)
Animal Handling and Acclimatization
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
Induction of Acute Pancreatitis (Caerulein Model)
-
Fast mice for 12-16 hours before the induction of pancreatitis, with free access to water.
-
Prepare a fresh solution of caerulein in sterile saline. A common concentration is 50 µg/kg.
-
Administer hourly intraperitoneal (i.p.) injections of caerulein (50 µg/kg) for a total of 8-12 injections.
-
The control group should receive i.p. injections of saline at the same volume and frequency.
This compound Administration
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (0.25 mg/kg and 1 mg/kg).
-
Administer this compound orally (p.o.) using a gavage needle.
-
The timing of this compound administration can be prophylactic (before pancreatitis induction) or therapeutic (after pancreatitis induction). A common prophylactic approach is to administer this compound 30-60 minutes before the first caerulein injection.
-
The vehicle control group should receive an equivalent volume of the vehicle via oral gavage.
Monitoring and Sample Collection
-
Monitor the mice for clinical signs of distress throughout the experiment.
-
At a predetermined time point after the last caerulein injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum analysis of amylase, lipase (B570770), and inflammatory cytokines (e.g., IL-6, TNF-α).
-
Harvest the pancreas and other organs (e.g., lungs) for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Outcome Measures
-
Biochemical Analysis: Measure serum levels of amylase and lipase to assess pancreatic injury.
-
Histological Evaluation: Stain pancreatic tissue sections with Hematoxylin and Eosin (H&E) to evaluate edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Inflammatory Markers: Measure serum and pancreatic levels of pro-inflammatory cytokines (IL-6, TNF-α, etc.) using ELISA or other immunoassays.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the pancreas and lungs.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse model of pancreatitis.
Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.
Caption: Experimental workflow for evaluating this compound in acute pancreatitis.
References
- 1. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical guide to the management of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 and p-JAK2 Following LMT-28 Treatment
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive protocol for the detection and semi-quantitative analysis of phosphorylated STAT3 (p-STAT3 at Tyr705) and phosphorylated JAK2 (p-JAK2 at Tyr1007/1008) in cell lysates following treatment with LMT-28, a small-molecule inhibitor of the IL-6/gp130 signaling pathway.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[1] Interleukin-6 (IL-6) is a key cytokine that activates this pathway through its receptor complex, which includes the glycoprotein (B1211001) 130 (gp130) subunit. Upon IL-6 binding, gp130-associated JAKs, such as JAK2, become activated through autophosphorylation. Activated JAK2 then phosphorylates STAT3 at tyrosine residue 705 (Tyr705).[2][3] This phosphorylation event is crucial for STAT3 dimerization, nuclear translocation, and its function as a transcription factor.[2]
This compound is a novel synthetic compound that acts as an antagonist of the IL-6 signaling pathway. It functions by directly binding to gp130, thereby inhibiting the IL-6-induced phosphorylation of JAK2 and STAT3.[4][5][6] Consequently, this compound has been shown to downregulate the expression of downstream targets of STAT3.[7]
Western blotting is a widely used technique to detect specific proteins in a sample and is an effective method for assessing the phosphorylation status of key signaling molecules like JAK2 and STAT3.[2][8] This protocol provides a detailed methodology to investigate the inhibitory effect of this compound on the JAK/STAT pathway.
Data Presentation
The following tables are provided to organize and summarize the quantitative data obtained from the Western blot experiments.
Table 1: Reagents and Antibodies
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 1-100 µM | - | - |
| p-STAT3 (Tyr705) Antibody (Rabbit) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9145[2] |
| Total STAT3 Antibody (Mouse) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9139[2] |
| p-JAK2 (Tyr1007/1008) Antibody (Rabbit) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 3776[9] |
| Total JAK2 Antibody (Mouse) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 3230 |
| β-Actin Antibody (Loading Control) | 1 mg/mL | 1:5000 | Abcam | ab8227 |
| HRP-conjugated anti-rabbit IgG | - | 1:2000 - 1:10,000 | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | - | 1:2000 - 1:10,000 | Cell Signaling Technology | 7076[2] |
Table 2: Densitometry Analysis of Western Blots
| Treatment Group | p-STAT3 / Total STAT3 Ratio | p-JAK2 / Total JAK2 Ratio | Fold Change vs. Control (p-STAT3) | Fold Change vs. Control (p-JAK2) |
| Vehicle Control | 1.0 | 1.0 | ||
| IL-6 Stimulation | ||||
| This compound (Dose 1) + IL-6 | ||||
| This compound (Dose 2) + IL-6 | ||||
| This compound (Dose 3) + IL-6 |
Experimental Protocols
This section provides a detailed step-by-step methodology for the experiment.
Cell Culture and this compound Treatment
-
Culture cells in appropriate media and conditions to ~70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined optimal concentration of IL-6 for a short period (e.g., 15-30 minutes) to induce JAK2 and STAT3 phosphorylation.
-
Include appropriate controls: untreated cells, cells treated with vehicle only, and cells stimulated with IL-6 in the absence of this compound.
Cell Lysis and Protein Extraction[10][11][12]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the dish.[10][11]
-
For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[12]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.[13][14][15][16]
-
Prepare a standard curve using bovine serum albumin (BSA) standards.[17]
-
Based on the calculated concentrations, normalize all samples to the same protein concentration with lysis buffer.
SDS-PAGE and Western Blotting[8][13][20][21]
-
Sample Preparation: To 20-40 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11][18]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19] Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room (4°C).
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) or p-JAK2 (Tyr1007/1008) diluted in 5% BSA in TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.[18][20]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[18]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Stripping and Reprobing[23][25][26][27][28]
To ensure accurate normalization, the same membrane should be probed for total STAT3, total JAK2, and a loading control (e.g., β-actin).
-
After imaging for the phosphorylated protein, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes at room temperature or 50°C, as recommended.[21][22][23]
-
Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).
-
Confirm complete removal of the primary and secondary antibodies by incubating with ECL reagent and imaging. No signal should be detected.[19][21]
-
Block the stripped membrane again for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for total STAT3, total JAK2, or the loading control overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
Data Analysis
-
Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).
-
Quantify the band intensity for p-STAT3, total STAT3, p-JAK2, total JAK2, and the loading control for each sample.
-
Normalize the phosphorylated protein signal to the total protein signal (e.g., p-STAT3/total STAT3).
-
Further normalize these ratios to the loading control to account for any loading inaccuracies.
-
Calculate the fold change in phosphorylation relative to the IL-6 stimulated control group.
Mandatory Visualizations
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. JAK/STAT: Why choose a classical or an alternative pathway when you can have both? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. Phospho-Jak2 (Tyr1007/1008) (C80C3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Pierce BCA Protein Assay Protocol [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. abcam.com [abcam.com]
- 23. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
LMT-28 solubility in DMSO and ethanol for cell culture
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using LMT-28 in cell culture, focusing on its solubility in DMSO and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2][3] this compound has very low solubility in ethanol.[4]
Q2: What is the solubility of this compound in DMSO and ethanol?
A2: The solubility of this compound in DMSO is high, although reported values vary slightly between suppliers. Its solubility in ethanol is poor. For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2][5]
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 50 - 100 mg/mL | ~160.55 - 321.1 mM | [2][4][5] |
| Ethanol | < 1 mg/mL | Not applicable | [4] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound.[1] For detailed steps, refer to the "Experimental Protocols" section below.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1%.[3] However, the tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control to assess any potential effects on your specific cells.
Q5: How should I store this compound powder and stock solutions?
A5: Proper storage is crucial to maintain the stability and activity of this compound.
-
Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2]
Troubleshooting Guide
Issue 1: My this compound powder is not fully dissolving in DMSO.
-
Solution 1: Use Sonication. Place the vial in a sonicator bath for a few minutes to aid dissolution.[1]
-
Solution 2: Gentle Warming. Briefly warm the solution at 37°C. Avoid excessive heat, which could degrade the compound.
-
Solution 3: Use Fresh DMSO. DMSO is hygroscopic (absorbs moisture from the air). Old or improperly stored DMSO may contain water, which can significantly decrease the solubility of this compound.[2][5] Always use fresh, anhydrous, cell culture-grade DMSO.
Issue 2: Precipitation occurs when I add the this compound stock solution to my cell culture medium.
-
Solution 1: Increase Mixing. Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Solution 2: Pre-warm the Medium. Ensure your culture medium is at 37°C before adding the this compound stock solution.
-
Solution 3: Lower the Final Concentration. The observed precipitation may indicate that the final concentration of this compound is above its solubility limit in the aqueous culture medium. Consider preparing an intermediate dilution in culture medium before adding it to your cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 311.42 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.11 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -80°C.
Caption: Workflow for preparing an this compound stock solution.
Protocol 2: Preparing a Working Solution for Cell Treatment
Procedure:
-
Thaw a single aliquot of your this compound DMSO stock solution.
-
Determine the final concentration needed for your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution required. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution (a 1:1000 dilution).
-
Add the calculated volume of the this compound stock solution to your pre-warmed cell culture medium. Ensure the final DMSO concentration remains non-toxic (e.g., ≤ 0.1%).
-
Mix thoroughly before adding to your cells.
This compound Signaling Pathway
This compound is a small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It functions by directly binding to the gp130 receptor subunit, which prevents the formation of the active signaling complex.[2][6][7] This action inhibits the downstream phosphorylation and activation of JAK2 and STAT3, key mediators of IL-6-induced cellular responses, such as proliferation and inflammation.[1][2][6]
Caption: this compound inhibits the IL-6 signaling pathway via gp130.
References
- 1. This compound | IL Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining optimal LMT-28 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of LMT-28 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. It functions by directly binding to the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130)[1]. This binding event prevents the formation of the active IL-6/IL-6 receptor α/gp130 signaling complex, which in turn inhibits the downstream phosphorylation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3)[1][2].
Q2: What is a good starting concentration range for this compound in my in vitro assay?
A2: A good starting point for most cell-based assays is to test a wide range of concentrations, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the optimal concentration for your specific cell type and endpoint. Based on published data, effective concentrations can range from 100 nM in mouse osteoblasts for inhibition of RANKL expression to IC50 values of 5.9 µM in HepG2 cells for STAT3 reporter assays and 7.5 µM in TF-1 cells for proliferation assays[3][4].
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[4]. For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentrations. It is important to ensure the final concentration of DMSO in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity[4]. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q4: Is this compound cytotoxic?
A4: this compound has been reported to have low cytotoxicity at effective concentrations in several cell lines, including HepG2 cells[3]. However, it is always recommended to perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or WST-1 assay) with your specific cell line to determine the non-toxic concentration range of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of this compound observed | 1. This compound concentration is too low.2. The cell line is not responsive to IL-6 stimulation.3. This compound was not properly dissolved or has degraded.4. The readout is not sensitive enough. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).2. Confirm IL-6 responsiveness by measuring p-STAT3 or a known IL-6-induced gene.3. Prepare a fresh stock solution of this compound in DMSO.4. Use a more sensitive detection method or a different downstream marker of IL-6 signaling. |
| High background or variability in results | 1. Uneven cell seeding.2. Inconsistent this compound or stimulant addition.3. Edge effects in multi-well plates.4. High DMSO concentration. | 1. Ensure a single-cell suspension and proper mixing before seeding.2. Use calibrated pipettes and a consistent technique for adding reagents.3. Avoid using the outer wells of the plate or fill them with sterile PBS.4. Ensure the final DMSO concentration is consistent and below 0.1% in all wells. |
| Unexpected cytotoxicity | 1. This compound concentration is too high.2. The cell line is particularly sensitive to this compound or the vehicle (DMSO).3. Contamination of cell culture. | 1. Perform a cell viability assay to determine the non-toxic concentration range.2. Lower the concentration of this compound and/or the final DMSO concentration.3. Check for mycoplasma or bacterial contamination. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays based on published data.
Table 1: this compound IC50 Values in Different Cell Lines and Assays
| Cell Line | Assay Type | IC50 Value | Reference |
| HepG2 (Human Hepatocarcinoma) | STAT3 Reporter Assay | 5.9 µM | [3] |
| TF-1 (Human Erythroleukemia) | Cell Proliferation Assay | 7.5 µM | [3] |
Table 2: Optimal this compound Concentrations for Specific In Vitro Endpoints
| Cell Line | Assay Endpoint | Optimal Concentration | Reference |
| MC3T3-E1 (Mouse Osteoblast) | Inhibition of RANKL mRNA expression | 100 nM | [4] |
| HepG2 (Human Hepatocarcinoma) | Inhibition of IL-6-induced p-STAT3 | Dose-dependent (1-100 µM) | [3] |
Experimental Protocols
STAT3 Reporter Gene Assay in HepG2 Cells
This protocol is adapted from a study investigating the inhibitory effect of this compound on IL-6-induced STAT3 activation[3].
Materials:
-
HepG2 cells
-
STAT3-responsive luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS
-
Recombinant human IL-6
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Transfect cells with the STAT3-responsive luciferase reporter vector according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM).
-
Incubate for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 3-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
Cell Proliferation Assay in TF-1 Cells
This protocol is based on a method to assess the effect of this compound on IL-6-dependent cell proliferation[3].
Materials:
-
TF-1 cells
-
RPMI-1640 with 10% FBS and GM-CSF
-
Recombinant human IL-6
-
This compound
-
Cell proliferation assay reagent (e.g., WST-1 or MTT)
Procedure:
-
Wash TF-1 cells to remove GM-CSF and resuspend in a medium without growth factors.
-
Seed cells in a 96-well plate.
-
Add various concentrations of this compound (e.g., 1, 5, 10, 20 µM).
-
Add a sub-optimal concentration of IL-6 (e.g., 1 ng/mL) to induce proliferation.
-
Incubate for 72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
Inhibition of RANKL Expression in MC3T3-E1 Osteoblasts
This protocol is derived from a study on the effect of this compound on LPS-induced bone resorption markers[4].
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Advanced glycation end products (AGEs) - optional co-stimulant
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and primers for RANKL and a housekeeping gene
Procedure:
-
Seed MC3T3-E1 cells in a 6-well plate and grow to confluence.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulate cells with LPS (e.g., 100 ng/mL) and optionally AGEs (e.g., 100 pg/mL).
-
Incubate for 4 hours.
-
Extract total RNA from the cells.
-
Perform qRT-PCR to quantify the relative mRNA expression of RANKL.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing LMT-28 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of LMT-28, a small-molecule inhibitor of the IL-6 signaling pathway, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental small-molecule drug that functions as an antagonist to the Interleukin-6 (IL-6) receptor. It specifically targets the glycoprotein (B1211001) 130 (gp130) subunit, which is a critical component for signal transduction of the IL-6 receptor complex. By binding to gp130, this compound blocks the downstream signaling cascade, including the JAK/STAT pathway, thereby inhibiting the pro-inflammatory and proliferative effects of IL-6.[1][2][3]
Q2: Is this compound expected to be cytotoxic to all cell lines?
This compound is reported to have low direct cytotoxicity in some cell lines, such as HepG2 human liver cancer cells, even at concentrations up to 100 µM.[1] Its primary mechanism is the inhibition of IL-6-dependent signaling. Therefore, its cytotoxic or anti-proliferative effects are expected to be more pronounced in cell lines that are dependent on or hyper-activated by the IL-6 signaling pathway for their growth and survival.
Q3: Which assays are recommended for assessing this compound cytotoxicity?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's effects. This should include:
-
Metabolic Viability Assays: Such as the MTT or MTS assay, to measure the metabolic activity of the cell population.
-
Membrane Integrity Assays: Like the Lactate (B86563) Dehydrogenase (LDH) release assay, to quantify cell membrane damage.
-
Apoptosis Assays: For example, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between apoptotic and necrotic cell death.
Q4: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the specific assay used. Published data indicates the following:
-
An IC50 of 7.5 µM was observed for the inhibition of IL-6-dependent TF-1 (human erythroleukemia) cell proliferation.[1]
-
An IC50 of 5.9 µM was determined in an IL-6-induced STAT3 reporter gene assay in HepG2 cells.[1]
It is crucial to determine the IC50 value empirically in your specific cell line and under your experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cytotoxicity.
Issue 1: High variability between replicate wells in viability assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number per well.
-
Pipetting: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and be consistent with your technique.
-
Edge Effects: To mitigate evaporation and temperature fluctuations in the outer wells, fill the perimeter wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[4]
-
Issue 2: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line may not be dependent on the IL-6 signaling pathway, the this compound concentration may be too low, or the compound may have degraded.
-
Troubleshooting Steps:
-
Cell Line Selection: Confirm that your cell line expresses the IL-6 receptor and that its proliferation is at least partially dependent on IL-6 signaling.
-
Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your cell line.
-
Compound Integrity: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
Issue 3: Unexpectedly high cytotoxicity observed.
-
Possible Cause: Off-target effects of this compound at high concentrations, or toxicity of the solvent (e.g., DMSO).
-
Troubleshooting Steps:
-
Concentration Range: Test a broad range of concentrations to identify a therapeutic window where IL-6 signaling is inhibited without causing non-specific toxicity.
-
Solvent Control: Include a vehicle control with the highest concentration of the solvent used to dissolve this compound to assess its contribution to cytotoxicity. The final solvent concentration should typically be kept below 0.5%.
-
Orthogonal Assays: Confirm the cytotoxic effect using a different assay that measures a distinct cellular process (e.g., complement an MTT assay with an LDH assay).
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell-based assays.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| TF-1 | Cell Proliferation | 7.5 | [1] |
| HepG2 | STAT3 Reporter Gene | 5.9 | [1] |
| HepG2 | STAT3 Phosphorylation | No cytotoxicity observed up to 100 µM | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by viable cells.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. If necessary, add 50 µL of stop solution. Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the IL-6 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
Optimizing LMT-28 dosage for animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists using LMT-28 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 kinases. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and activation of ERK1 and ERK2. This leads to the downregulation of the MAPK/ERK signaling pathway, which is often hyperactivated in certain cancers, thereby inhibiting tumor cell proliferation and survival.
Q2: What is the recommended starting dose for this compound in a mouse xenograft model?
For initial in vivo efficacy studies in mouse xenograft models, a starting dose of 10 mg/kg administered orally (p.o.) once daily is recommended. This recommendation is based on a balance of efficacy and tolerability observed in preclinical studies. Dose adjustments should be made based on tumor growth inhibition and observed toxicity.
Q3: What are the common signs of toxicity associated with this compound administration?
At doses exceeding 50 mg/kg in mice, common signs of toxicity may include weight loss (>15% of initial body weight), lethargy, ruffled fur, and mild gastrointestinal distress. If these signs are observed, it is recommended to reduce the dose or consult the detailed troubleshooting guide below.
Q4: What is the optimal route of administration for this compound?
Oral gavage (p.o.) is the recommended route of administration for this compound due to its good oral bioavailability. For specific experimental needs requiring precise plasma concentration control, intravenous (i.v.) administration can be considered, though dose adjustments will be necessary.
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition
If you are observing less than expected tumor growth inhibition, consider the following troubleshooting steps:
-
Verify Compound Formulation: Ensure this compound is fully dissolved in the recommended vehicle (e.g., 0.5% methylcellulose (B11928114), 0.2% Tween 80 in sterile water). Incomplete dissolution can lead to inaccurate dosing.
-
Increase Dosage: Gradually increase the dose in a stepwise manner (e.g., from 10 mg/kg to 25 mg/kg). Monitor for signs of toxicity at each dose level.
-
Increase Dosing Frequency: If the pharmacokinetic profile suggests a short half-life, consider splitting the total daily dose into a twice-daily (b.i.d.) administration schedule.
-
Confirm Target Engagement: Perform pharmacodynamic studies (e.g., Western blot for p-ERK on tumor lysates) to confirm that this compound is inhibiting its target at the administered dose.
Issue 2: Observed Animal Toxicity
If animals are showing signs of toxicity (e.g., significant weight loss, lethargy), implement the following measures:
-
Dose Reduction: Immediately reduce the dose to the next lowest level in your study design.
-
Dosing Holiday: Institute a "dosing holiday" of 1-2 days to allow the animals to recover before resuming treatment at a lower dose.
-
Supportive Care: Provide supportive care as per your institution's animal care guidelines, which may include supplemental hydration or nutritional support.
-
Evaluate Vehicle Effects: In a satellite group of animals, administer the vehicle alone to rule out any vehicle-induced toxicity.
Data and Protocols
Pharmacokinetic and In Vitro Data
The following tables summarize key pharmacokinetic and in vitro data for this compound.
| Parameter | Value |
| In Vitro IC50 | 5 nM (A375 cell line) |
| Mouse PK (10 mg/kg, p.o.) | |
| Tmax | 2 hours |
| Cmax | 1.5 µM |
| Half-life (t½) | 6 hours |
| Bioavailability (F%) | 45% |
Table 1: Key Pharmacokinetic and In Vitro Parameters for this compound.
In Vivo Dose-Response and Toxicity Data
| Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Notes |
| 5 | 35% | +2% | Well tolerated |
| 10 | 60% | -1% | Recommended starting dose |
| 25 | 85% | -8% | Efficacious, mild toxicity observed |
| 50 | 95% | -18% | Significant toxicity, not recommended |
Table 2: Summary of Dose-Response and Toxicity of this compound in a Mouse Xenograft Model.
Experimental Protocol: In Vivo Efficacy Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A375 human melanoma cells in a 1:1 mixture of media and Matrigel into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³ before randomizing animals into treatment groups.
-
Compound Preparation: Prepare this compound in a vehicle of 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Sonicate the formulation to ensure a uniform suspension.
-
Dosing: Administer this compound or vehicle control via oral gavage once daily at the desired dose volumes (typically 10 mL/kg).
-
Monitoring: Measure tumor volume with calipers and record animal body weight three times per week.
-
Endpoint: Continue the study for 21 days or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Technical Support Center: Interpreting Western Blot Results for LMT-28 Treated Cells
This technical support guide is designed for researchers, scientists, and drug development professionals who are using LMT-28 in their experiments and need assistance with interpreting western blot results. This guide provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate potential challenges.
Introduction to this compound
This compound is a novel small-molecule inhibitor that targets the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130)[1]. By binding directly to gp130, this compound prevents the IL-6/IL-6Rα complex from associating with gp130, thereby inhibiting downstream signaling[2]. A key mechanism of action is the suppression of IL-6 induced phosphorylation of STAT3, gp130, and JAK2[1][3]. This makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases[3][4].
It is important to note that the nomenclature of small molecules can sometimes lead to confusion. Researchers should always verify the specific target and mechanism of action of the compound they are using. This guide focuses on this compound as a gp130 inhibitor.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, I don't see a decrease in total STAT3 levels in my western blot. Is the drug not working?
A1: This is an expected result. This compound inhibits the phosphorylation of STAT3, not the total expression of the STAT3 protein[1]. To assess the activity of this compound, you should perform a western blot using an antibody specific for phosphorylated STAT3 (p-STAT3). You should expect to see a decrease in the p-STAT3 signal in this compound treated cells compared to the untreated control, while the total STAT3 levels should remain relatively constant. The ratio of p-STAT3 to total STAT3 is the key indicator of this compound activity.
Q2: My western blot shows multiple bands for my protein of interest after this compound treatment. What could be the cause?
A2: Multiple bands can arise from several factors[5][6][7]. Consider the following possibilities:
-
Protein Degradation: Ensure that you are using fresh samples and that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation[8][9].
-
Post-Translational Modifications: Your protein of interest may have multiple modification sites, such as phosphorylation or glycosylation, leading to different band sizes[7].
-
Splice Variants: The cell line you are using may express different splice variants of the target protein[7].
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Ensure your antibody is validated for western blotting and the species you are using[6][10].
Q3: I'm seeing a very weak or no signal for my target protein in the this compound treated lanes. What should I do?
A3: A weak or absent signal can be due to several issues[6][11]. Here are some troubleshooting steps:
-
Check Protein Concentration: Ensure that you have loaded a sufficient amount of protein per well. A minimum of 20-30 µg of total protein is generally recommended for whole-cell extracts[9].
-
Optimize Antibody Concentrations: The concentrations of your primary and secondary antibodies may need to be optimized. Try increasing the concentration or incubation time of the primary antibody[11].
-
Confirm Protein Expression: Verify that your cell line expresses the target protein at a detectable level[6][9].
-
Check Transfer Efficiency: Use a Ponceau S stain to confirm that proteins have been successfully transferred from the gel to the membrane[12].
Q4: The background on my western blot is very high, making it difficult to see the bands. How can I reduce the background?
A4: High background can obscure your results[10][11]. To reduce it:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk)[8].
-
Wash Thoroughly: Increase the number and duration of washes after primary and secondary antibody incubations[10].
-
Dilute Antibodies: High antibody concentrations can contribute to high background. Try further diluting your primary and/or secondary antibodies[10][11].
Troubleshooting Guide for this compound Western Blots
This section provides a more detailed troubleshooting guide in a tabular format.
| Problem | Possible Cause | Recommended Solution |
| No change in total STAT3, JAK2, or gp130 levels | This compound inhibits phosphorylation, not total protein expression. | Probe for the phosphorylated forms of these proteins (p-STAT3, p-JAK2, p-gp130). |
| Decreased p-STAT3 signal is not observed | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. |
| Cell line is not responsive to IL-6 stimulation. | Confirm that your cell line has a functional IL-6 signaling pathway by treating with IL-6 and probing for p-STAT3. | |
| High variability between replicate blots | Inconsistent sample loading. | Perform a protein concentration assay (e.g., BCA) and ensure equal loading in all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize your data. |
| Inconsistent transfer. | Ensure proper gel-to-membrane contact and consistent transfer conditions. | |
| Unexpected band sizes | Protein modifications or degradation. | Use fresh lysates with protease and phosphatase inhibitors. Consult literature for known modifications of your target protein. |
| Antibody cross-reactivity. | Use a different, more specific antibody. Perform a negative control with cells that do not express the target protein. |
Experimental Protocols
Cell Lysis for Western Blotting
-
After treating cells with this compound, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[12][13].
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors[9][12].
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube[12].
-
Incubate the lysate on ice for 30 minutes with occasional vortexing[12].
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C[13].
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube[13].
-
Determine the protein concentration using a BCA protein assay kit[13].
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes[12][13].
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel[12].
-
Run the gel at an appropriate voltage until the dye front reaches the bottom[14].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[12][15].
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature[14].
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3) overnight at 4°C with gentle agitation[16].
-
Wash the membrane three times with TBST for 5-10 minutes each[14][16].
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[14][16].
-
Wash the membrane three times with TBST for 5-10 minutes each[14][16].
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[13].
Data Presentation
Table 1: Example Quantitative Western Blot Data for this compound Treated Cells
| Treatment | p-STAT3 (Arbitrary Units) | Total STAT3 (Arbitrary Units) | p-STAT3 / Total STAT3 Ratio |
| Untreated Control | 1.00 | 1.05 | 0.95 |
| This compound (1 µM) | 0.45 | 1.02 | 0.44 |
| This compound (5 µM) | 0.15 | 0.98 | 0.15 |
| This compound (10 µM) | 0.05 | 1.01 | 0.05 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.
Experimental Workflow Diagram
Caption: A typical workflow for western blot analysis of this compound treated cells.
References
- 1. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. bosterbio.com [bosterbio.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to monitor LMT-28 activity in real-time cell assays
Welcome to the technical support center for monitoring LMT-28 activity in real-time cell assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway.[1][2][3] Its primary mechanism of action is the direct binding to the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130).[1][4] This interaction prevents the formation of the active IL-6/IL-6Rα/gp130 signaling complex, thereby inhibiting the subsequent phosphorylation and activation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][4]
Q2: Which real-time cell-based assays are suitable for monitoring this compound activity?
A2: The activity of this compound can be monitored in real-time using several cell-based assays that measure key events in the IL-6 signaling cascade. These include:
-
STAT3 Phosphorylation and Dimerization Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) can be used to monitor STAT3 dimerization in real-time upon IL-6 stimulation and its inhibition by this compound.
-
STAT3 Nuclear Translocation Assays: High-content imaging can be employed to visualize and quantify the real-time translocation of fluorescently-tagged STAT3 from the cytoplasm to the nucleus.
-
Promoter-Reporter Gene Assays: A luciferase or fluorescent reporter gene under the control of a STAT3-responsive promoter can provide a real-time readout of pathway activation.
-
Real-Time Cell Proliferation Assays: For IL-6 dependent cell lines, such as TF-1, real-time monitoring of cell proliferation can indirectly measure the inhibitory activity of this compound.[4]
-
gp130 Dimerization Assays: Advanced imaging techniques like FRET or Bimolecular Fluorescence Complementation (BiFC) can be used to directly monitor the IL-6-induced homodimerization of gp130 and its inhibition by this compound in live cells.[5][6]
Q3: What are the typical concentrations of this compound to use in in vitro assays?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, studies have shown that this compound is effective in the nanomolar to low micromolar range. For instance, in mouse embryonic osteoblasts, the optimal concentration to attenuate the expression of RANKL was found to be 100 nM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound for cell-based assays?
A4: this compound is typically supplied as a powder and should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] For in vitro experiments, a final DMSO concentration of 0.1% in the cell culture medium is generally well-tolerated by most cell lines.[7] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Information on the stability of this compound in cell culture media is not extensively published, so it is best practice to prepare fresh dilutions from the stock for each experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: this compound IC50 Values in Different In Vitro Assays
| Assay Type | Cell Line | Parameter Measured | IC50 Value | Reference |
| STAT3 Reporter Gene Assay | HepG2 | IL-6-induced luciferase activity | 5.9 µM | [4] |
| Cell Proliferation Assay | TF-1 | IL-6-induced cell proliferation | 7.5 µM | [4] |
Table 2: Optimal Concentrations and Incubation Times for this compound in In Vitro Assays
| Cell Type | Parameter Measured | Optimal this compound Concentration | Optimal Incubation Time | Reference |
| Mouse Embryonic Osteoblasts | RANKL mRNA expression | 100 nM | 4 hours | [7] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of STAT3 Nuclear Translocation using High-Content Imaging
This protocol describes how to monitor the inhibition of IL-6-induced STAT3 nuclear translocation by this compound in real-time.
Materials:
-
Human cell line expressing endogenous gp130 and STAT3 (e.g., HepG2)
-
STAT3-GFP fusion protein expression vector or a cell line stably expressing STAT3-GFP
-
Hoechst 33342 nuclear stain
-
Recombinant human IL-6
-
This compound
-
High-content imaging system with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed cells transiently or stably expressing STAT3-GFP in a 96-well, clear-bottom imaging plate. Allow cells to adhere and grow to 70-80% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Live-Cell Imaging Setup: Place the plate in the high-content imaging system maintained at 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline images of both the GFP (STAT3) and Hoechst (nucleus) channels before stimulation.
-
Stimulation and Real-Time Imaging: Add IL-6 to the wells to induce STAT3 translocation. Immediately begin acquiring images every 1-2 minutes for a total of 60 minutes.
-
Image Analysis: Use the imaging software to quantify the nuclear-to-cytoplasmic fluorescence ratio of STAT3-GFP over time.
-
Data Interpretation: A decrease in the nuclear-to-cytoplasmic ratio of STAT3-GFP in this compound treated cells compared to the vehicle control indicates inhibition of IL-6-induced nuclear translocation.
Protocol 2: Real-Time STAT3-Dependent Reporter Gene Assay
This protocol outlines the use of a luciferase reporter assay to indirectly measure this compound activity in real-time.
Materials:
-
HepG2 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro] Vector)
-
Transfection reagent
-
Recombinant human IL-6
-
This compound
-
Live-cell luciferase substrate
-
Plate reader with luminometry capabilities and temperature control
Methodology:
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound or vehicle control for 1 hour.
-
Real-Time Measurement: Add the live-cell luciferase substrate to the wells. Place the plate in the luminometer pre-warmed to 37°C.
-
Stimulation: After a baseline reading, add IL-6 to the wells to induce reporter gene expression.
-
Data Acquisition: Measure luminescence at regular intervals (e.g., every 10-15 minutes) for several hours.
-
Data Analysis: Normalize the STAT3-driven luciferase activity to the control luciferase activity. A reduction in the rate and magnitude of the luminescent signal in this compound treated cells indicates inhibition of the IL-6/STAT3 pathway.
Troubleshooting Guides
Troubleshooting Real-Time STAT3 Nuclear Translocation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak STAT3-GFP nuclear translocation upon IL-6 stimulation | - Low IL-6 receptor expression on cells.- Inactive IL-6.- Suboptimal IL-6 concentration. | - Use a cell line known to be responsive to IL-6.- Test the activity of the IL-6 stock.- Perform a dose-response curve for IL-6. |
| High background fluorescence | - Autofluorescence of the plate or medium.- Overexpression of STAT3-GFP. | - Use a low-fluorescence medium and imaging plates.- Optimize the transfection protocol to achieve lower, more physiological expression levels. |
| Cell death during imaging | - Phototoxicity from excessive light exposure.- Unstable environmental conditions. | - Reduce the frequency of image acquisition and the intensity of the excitation light.- Ensure the incubator chamber is properly calibrated for temperature and CO2. |
| Inconsistent results between wells | - Uneven cell seeding.- Inaccurate pipetting of reagents. | - Ensure a single-cell suspension before seeding and check for even distribution.- Use calibrated pipettes and be consistent with addition of reagents. |
Troubleshooting Real-Time STAT3-Dependent Reporter Gene Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low luciferase signal | - Low transfection efficiency.- Inactive luciferase substrate.- Cell line not responsive to IL-6. | - Optimize the transfection protocol.- Use a fresh batch of luciferase substrate.- Confirm IL-6 responsiveness of the cell line through other methods (e.g., Western blot for p-STAT3). |
| High background signal | - "Leaky" promoter in the reporter construct.- Basal STAT3 activity in the cell line. | - Use a reporter with a minimal promoter.- Serum-starve the cells before the assay to reduce basal signaling. |
| Signal decreases over time | - Substrate depletion.- Cell death. | - Use a more stable, long-lasting luciferase substrate.- Check for compound toxicity using a cell viability assay. |
| Variable results | - Inconsistent transfection efficiency.- Edge effects in the plate. | - Use a stable cell line if possible.- Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
Visualizations
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a real-time cell-based assay to monitor this compound activity.
References
- 1. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. In vitro and in vivo pharmacokinetic characterization of this compound as a novel small molecular interleukin-6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Dimerization of the cytokine receptors gp130 and LIFR analysed in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LMT-28's Specificity for gp130: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LMT-28's performance against other alternatives in targeting the glycoprotein (B1211001) 130 (gp130) receptor. The following sections detail experimental data, protocols, and signaling pathway interactions to validate the specificity of this compound.
This compound is a novel synthetic small-molecule inhibitor that has been identified as a direct antagonist of gp130, a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to gp130, this compound effectively suppresses IL-6-mediated signaling pathways, which are implicated in various inflammatory diseases.[1][3] This guide evaluates the experimental evidence supporting the specificity of this compound for gp130 and compares it with other known gp130 inhibitors.
Comparative Analysis of gp130 Inhibitors
The specificity of a small molecule for its target is a critical determinant of its therapeutic potential, influencing both efficacy and safety. The following table summarizes the available quantitative data for this compound and compares it with other small-molecule inhibitors of gp130.
| Compound | Mechanism of Action | Binding Affinity (KD) | In Vitro Efficacy (IC50) | Key Experimental Validation | References |
| This compound | Directly binds to the extracellular domain of gp130, inhibiting the binding of the IL-6/IL-6Rα complex. | Not explicitly quantified in available literature. | 5.9 µM (for IL-6-induced STAT3 activation in HepG2 cells). | Surface Plasmon Resonance (SPR), Reporter Gene Assay, Phosphorylation Assays. | [2][4][5] |
| SC144 | Binds to gp130, induces its phosphorylation and deglycosylation, and abrogates Stat3 phosphorylation. | Not explicitly quantified in available literature. | Potency demonstrated in various ovarian cancer cell lines. | Drug Affinity Responsive Target Stability (DARTS) Assay, Western Blotting. | [6][7] |
| Madindoline A | Identified as a gp130 antagonist that can suppress the IL-6/IL-6R signaling pathway. | Not explicitly quantified in available literature. | Not explicitly quantified in available literature. | Mentioned as a chemical antagonist in literature. | [4] |
| Bazedoxifene | Computationally identified and experimentally validated to bind to the D1 domain of gp130, inhibiting IL-6/STAT3 signaling. | Not explicitly quantified in available literature. | Shown to induce apoptosis in breast cancer cells. | Computational modeling, in vitro signaling and apoptosis assays. | [8] |
Experimental Protocols for Specificity Validation
The validation of this compound's specificity for gp130 relies on a combination of biophysical and cell-based assays. The methodologies for these key experiments are detailed below.
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the direct binding of this compound to gp130 and to assess its effect on the interaction between the IL-6/IL-6Rα complex and gp130.
Protocol:
-
Immobilization: Recombinant human gp130, IL-6, or IL-6Rα protein is immobilized on a CM5 sensor chip.
-
Binding Analysis: this compound, at various concentrations, is injected over the surfaces of the sensor chip. The response units are measured to detect binding. A reference-subtracted sensorgram is generated.
-
Competition Assay: A pre-formed complex of IL-6 and soluble IL-6Rα (or a Hyper-IL-6 fusion protein) is injected over the gp130-immobilized surface in the absence or presence of varying concentrations of this compound.
-
Data Analysis: The binding kinetics and affinity (KD) are calculated from the sensorgram data. The inhibition of the IL-6/sIL-6Rα complex binding to gp130 by this compound is quantified.
Findings for this compound:
-
This compound was shown to directly bind to the extracellular domain of gp130.[4]
-
This compound did not bind to IL-6 or IL-6Rα.[4]
-
This compound dose-dependently inhibited the binding of the IL-6/IL-6Rα complex to immobilized gp130.[4]
STAT3 Reporter Gene Assay
Objective: To functionally assess the inhibitory effect of this compound on IL-6-induced signaling downstream of gp130.
Protocol:
-
Cell Culture and Transfection: Human hepatocarcinoma cells (HepG2) are transfected with a luciferase reporter plasmid containing STAT3 response elements (p-STAT3-Luc).
-
Stimulation and Inhibition: The transfected cells are pre-incubated with varying concentrations of this compound before being stimulated with IL-6.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the IL-6-induced luciferase activity, is calculated.
Findings for this compound:
-
This compound suppressed the activation of STAT3 induced by IL-6 in a dose-dependent manner.[2]
-
The IC50 value for this inhibition was determined to be 5.9 µM.[5]
-
Importantly, this compound did not affect the activation of STAT3 induced by Leukemia Inhibitory Factor (LIF), which also signals through a gp130-containing receptor complex, suggesting a degree of specificity for the IL-6/gp130 interaction.[5]
Phosphorylation Assays (Western Blotting)
Objective: To examine the effect of this compound on the phosphorylation status of key proteins in the gp130 signaling cascade.
Protocol:
-
Cell Culture and Treatment: Cells expressing gp130 (e.g., human fibroblast-like synoviocytes or TF-1 cells) are treated with this compound before stimulation with IL-6 or Hyper-IL-6.
-
Protein Extraction and Quantification: After treatment, cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of gp130, JAK2, and STAT3, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative levels of phosphorylation.
Findings for this compound:
Visualizing Molecular Interactions and Workflows
To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: gp130 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's specificity for gp130.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A directly GP130-targeting small molecule ameliorates collagen-induced arthritis (CIA) by inhibiting IL-6/GP130 signalling and Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
LMT-28 and JAK Inhibitors: A Comparative Guide to Targeting the IL-6 Signaling Pathway in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational molecule LMT-28 with established Janus kinase (JAK) inhibitors in the context of inflammatory diseases. While both this compound and JAK inhibitors modulate the interleukin-6 (IL-6) signaling cascade, a critical pathway in many inflammatory and autoimmune conditions, they do so via distinct mechanisms. This document outlines these differences, presents supporting preclinical data, and provides detailed experimental protocols for key assays.
Introduction: Targeting the IL-6/JAK/STAT Pathway
The IL-6 signaling pathway is a central mediator of inflammation. The binding of IL-6 to its receptor (IL-6R) triggers the dimerization of the signal-transducing protein gp130. This event activates associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of pro-inflammatory genes.
This compound is a novel, orally available small molecule that directly targets the IL-6 receptor β subunit, glycoprotein (B1211001) 130 (gp130). By binding to gp130, this compound inhibits the IL-6/IL-6Rα complex from associating with gp130, thereby preventing the initiation of the downstream signaling cascade.[1]
JAK inhibitors , such as tofacitinib, baricitinib, and upadacitinib, are a class of small molecule drugs that act intracellularly. They function by competitively inhibiting the ATP-binding site of JAK enzymes, thus blocking the phosphorylation and activation of STAT proteins.[2][3] This guide will compare the preclinical efficacy of this compound with these established JAK inhibitors.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and JAK inhibitors lies in their molecular targets within the IL-6 signaling pathway. This compound acts extracellularly on the receptor complex, while JAK inhibitors act intracellularly on the kinase enzymes.
Preclinical Efficacy in Inflammatory Models
The collagen-induced arthritis (CIA) mouse model is a widely used and relevant preclinical model for rheumatoid arthritis. The following tables summarize the available preclinical data for this compound and various JAK inhibitors in this and other relevant models.
Table 1: Preclinical Efficacy of this compound in Arthritis Models
| Compound | Model | Dose | Key Findings | Reference |
| This compound | Mouse CIA | 0.25 mg/kg, p.o. | Significantly decreased arthritis scores compared to vehicle. Markedly reduced serum levels of COMP, SAP, and anti-CII IgG. | [4] |
| This compound + Kaempferol (B1673270) | Mouse CIA | 1 mg/kg this compound, p.o. | Co-administration inhibited RA disease severity and histological collapse in joint tissues. Downregulated pro-inflammatory cytokines in serum. | [5][6][7] |
| This compound + Metformin | Mouse CIA | Not specified | Combination ameliorated arthritic score better than individual treatments. Significantly reduced TNF-α and IL-6 levels in sera. | [8] |
| This compound | Rat Peri-implantitis | 0.23 mg/kg, gavage | Reduced LPS-induced bone resorption. Decreased expression of IL-6 and RANKL. | [9][10] |
Table 2: Preclinical Efficacy of Selected JAK Inhibitors in Arthritis Models
| Compound | Model | Dose | Key Findings | Reference |
| Tofacitinib | Mouse CIA | Not specified | Efficacy driven by inhibition of JAK1 heterodimers. Total daily exposure was a key predictor of efficacy. | [6][11] |
| Baricitinib | Rat Adjuvant-Induced Arthritis | Not specified | Significant anti-inflammatory effects. Preservation of cartilage and bone. | [12] |
| Upadacitinib | Rat Adjuvant-Induced Arthritis | 3 and 10 mg/kg | Dose-dependent reductions in paw swelling. Improved synovial hypertrophy, inflammation, cartilage damage, and bone erosion. | [13][14] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing an autoimmune arthritis that shares pathological features with human rheumatoid arthritis.[1][15][16]
Materials:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M acetic acid.
-
Syringes and needles.
Procedure:
-
Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL. Emulsify the CII solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of CII and IFA. Inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.
-
Arthritis Assessment: Beginning on day 21, visually score the mice for signs of arthritis daily. A common scoring system is:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb. The maximum score per mouse is 16.
-
-
Treatment: Administer this compound, JAK inhibitors, or vehicle control (e.g., orally) daily, starting from the day of the booster immunization or at the onset of disease, for a specified duration.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the extent of STAT3 phosphorylation in cell lysates after treatment with inhibitors.[17][18]
Materials:
-
Cell line responsive to IL-6 (e.g., MH7A rheumatoid arthritis synovial fibroblasts).
-
Recombinant human IL-6.
-
This compound or JAK inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or a JAK inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for a short duration (e.g., 15 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total STAT3 antibody as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated STAT3 as a ratio to total STAT3.
Summary and Conclusion
This compound and JAK inhibitors represent two distinct strategies for targeting the pro-inflammatory IL-6 signaling pathway. This compound acts as a gatekeeper at the cell surface, preventing the initiation of the signaling cascade by directly binding to gp130. In contrast, JAK inhibitors act as intracellular checkpoint controllers, blocking the signal transduction downstream of the receptor.
Preclinical data in models of rheumatoid arthritis demonstrate the anti-inflammatory potential of both approaches. The choice between targeting gp130 and JAKs may have implications for selectivity and the breadth of cytokine pathways affected. Further comparative studies are warranted to fully elucidate the relative therapeutic potential and safety profiles of these two classes of inhibitors in various inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 6. Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 7. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of this compound and Metformin Improves Beneficial Anti-Inflammatory Effect in Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Stoichiometry of STAT3 and Mitochondrial Proteins: IMPLICATIONS FOR THE REGULATION OF OXIDATIVE PHOSPHORYLATION BY PROTEIN-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LMT-28 and Sarilumab in the Context of IL-6 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of LMT-28, an experimental small molecule inhibitor, and Sarilumab, a clinically approved monoclonal antibody. Both agents target the Interleukin-6 (IL-6) signaling pathway, a critical mediator of inflammation. This document is intended to serve as a resource for researchers and professionals in drug development by presenting a side-by-side analysis of their mechanisms of action, available performance data, and the experimental methodologies used to generate this data.
Introduction
Interleukin-6 is a pleiotropic cytokine with a central role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis (RA). Consequently, the IL-6 signaling pathway has become a key target for therapeutic intervention. This guide compares two distinct approaches to inhibiting this pathway: this compound, a small molecule that targets the signal-transducing receptor subunit glycoprotein (B1211001) 130 (gp130), and Sarilumab, a monoclonal antibody that binds to the IL-6 receptor alpha (IL-6Rα). While Sarilumab is an established therapeutic, this compound remains in the preclinical stages of development, offering a contrasting pharmacological profile.
Mechanism of Action
The IL-6 signaling cascade can be initiated through two primary pathways: classic signaling and trans-signaling. Both pathways converge on the activation of the JAK/STAT signaling cascade, leading to the transcription of inflammatory genes.
-
Sarilumab: A fully human IgG1 monoclonal antibody, Sarilumab, binds with high affinity to both soluble and membrane-bound IL-6 receptors (sIL-6R and mIL-6R). By doing so, it competitively blocks the binding of IL-6 to its receptor, thereby preventing the formation of the IL-6/IL-6Rα/gp130 signaling complex and inhibiting both classic and trans-signaling pathways.[1][2][3]
-
This compound: As a small molecule, this compound functions by directly binding to gp130, the common signal-transducing receptor subunit for the IL-6 cytokine family.[2][4] This interaction is believed to inhibit the dimerization of gp130, a crucial step for the downstream activation of the JAK/STAT pathway.[5] this compound has been shown to selectively inhibit IL-6-induced phosphorylation of gp130, JAK2, and STAT3.[2]
Performance Data
Direct comparative studies between this compound and Sarilumab are not available due to their different developmental stages. The following tables summarize the available quantitative data for each compound.
| Parameter | This compound | Sarilumab |
| Target | gp130 | IL-6Rα |
| IC50 (IL-6-induced STAT3 activation) | 5.9 µM[5] | Not directly reported, but inhibits at low concentrations |
| IC50 (IL-6-induced cell proliferation) | 7.5 µM (TF-1 cells)[2][5] | More potent than tocilizumab[6] |
| Binding Affinity (KD) | Not reported for gp130 | 61.9 pM (monomeric hIL-6Rα)[3]12.8 pM (dimeric hIL-6Rα)[3][7] |
| Parameter | This compound (Preclinical) | Sarilumab (Clinical) |
| Model/Population | Collagen-Induced Arthritis (CIA) in mice | Moderate to severe Rheumatoid Arthritis (RA) patients |
| Dosage | 0.25 - 5 mg/kg (oral, daily)[8][9] | 150 mg or 200 mg (subcutaneous, every 2 weeks)[10] |
| Efficacy Endpoint | Reduction in arthritis index scores[8] | ACR20/50/70 response rates, DAS28-CRP reduction[10][11] |
| Key Efficacy Results | - Markedly reduced serum levels of COMP by 50%, SAP by 55%, and anti-CII IgG by 62% at 0.5 mg/kg.[2]- Arthritis scores substantially decreased at 0.25 mg/kg.[8] | - ACR20 response at week 24: 55.8-60.9% vs 33.7% for placebo.[11]- Significantly greater improvement in DAS28-ESR vs adalimumab (-3.28 vs -2.20).[11] |
| Safety Profile | Low toxicity reported in preclinical models.[2] | Common adverse events include infections, neutropenia, and increased liver enzymes.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for this compound and Sarilumab.
-
In Vitro IL-6-Induced STAT3 Activation Assay:
-
Cell Line: HepG2 cells transfected with a pSTAT3-luciferase reporter gene.
-
Method: Cells were stimulated with IL-6 in the presence of varying concentrations of this compound. Luciferase activity was measured to quantify STAT3 activation.
-
Purpose: To determine the inhibitory effect of this compound on the IL-6-induced JAK/STAT signaling pathway.[5]
-
-
In Vitro Cell Proliferation Assay:
-
Cell Line: Human erythroleukemic cell line TF-1, which is dependent on IL-6 for proliferation.
-
Method: TF-1 cells were cultured with IL-6 and varying concentrations of this compound for 72 hours. Cell proliferation was assessed using a standard proliferation assay.
-
Purpose: To evaluate the functional consequence of IL-6 signaling inhibition by this compound.[2][5]
-
-
In Vivo Collagen-Induced Arthritis (CIA) Model:
-
Animal Model: Male DBA/1J mice.
-
Method: Arthritis was induced by immunization with type II collagen. Following the booster injection, mice were orally administered this compound daily for 15 days. The severity of arthritis was evaluated using an arthritis index score.
-
Purpose: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[8]
-
References
- 1. This compound | IL Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. A GP130-Targeting Small Molecule, this compound, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Drug Evaluation: Room for more IL-6 blockade? Sarilumab for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of the combined treatment of this compound and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sarilumab, a fully human monoclonal antibody against IL-6Rα in patients with rheumatoid arthritis and an inadequate response to methotrexate: efficacy and safety results from the randomised SARIL-RA-MOBILITY Part A trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of sarilumab in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
LMT-28: A Comparative Analysis of its Cross-reactivity with Cytokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor LMT-28 and its cross-reactivity profile with other cytokine receptors. This compound is a first-in-class, orally active synthetic inhibitor of Interleukin-6 (IL-6) signaling, which functions through direct binding to the gp130 receptor subunit.[1][2] This document summarizes available data on its binding specificity and functional selectivity, presenting key experimental findings in a comparative format to aid in research and development decisions.
Executive Summary
This compound demonstrates a selective inhibition profile primarily targeting cytokine signaling pathways that rely on the homodimerization of the gp130 receptor. While it effectively blocks IL-6 and IL-11-mediated signaling, it shows minimal to no activity against cytokines that utilize a heterodimeric gp130 receptor complex, such as Leukemia Inhibitory Factor (LIF) and Oncostatin M (OSM). This selectivity suggests that this compound's binding epitope on gp130 is likely sterically hindered or allosterically altered when gp130 forms a heterodimer with other receptor subunits.
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound against various cytokine-induced signaling pathways. The data is compiled from in vitro studies and highlights the functional selectivity of the compound.
| Cytokine Pathway | Receptor Complex | This compound Inhibitory Activity (IC50) | Reference |
| Interleukin-6 (IL-6) | gp130 Homodimer | 5.9 µM (STAT3 Luciferase Assay) | [3] |
| 7.5 µM (TF-1 Cell Proliferation) | [1] | ||
| Interleukin-11 (IL-11) | gp130 Homodimer | Inhibition observed | [3] |
| Leukemia Inhibitory Factor (LIF) | gp130/LIFRβ Heterodimer | No significant inhibition | [3] |
| Oncostatin M (OSM) | gp130/OSMRβ Heterodimer | No significant inhibition |
Binding Affinity of this compound
Surface Plasmon Resonance (SPR) analysis has confirmed the direct binding of this compound to the extracellular domain of gp130. In contrast, no binding was detected to IL-6 or the IL-6 receptor alpha (IL-6Rα).[3] While a specific equilibrium dissociation constant (Kd) for the this compound and gp130 interaction is not consistently reported across studies, the SPR data qualitatively confirms a direct and specific interaction.
Signaling Pathway Selectivity
The differential inhibitory activity of this compound is rooted in the distinct receptor complexes utilized by various cytokines. The following diagrams illustrate the targeted and non-targeted signaling pathways.
References
Safety Operating Guide
Proper Disposal Procedures for LMT-28: A Guide for Laboratory Professionals
Disclaimer: As an experimental drug used in pharmaceutical research, a specific Safety Data Sheet (SDS) with detailed disposal instructions for LMT-28 is not publicly available. The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is an experimental drug identified as an antagonist of the IL-6 receptor, used for research purposes.[1] Chemically, it is an oxazolidinone derivative, presenting as a neat oil and soluble in organic solvents such as DMSO and ethanol.[2] Due to its nature as a bioactive small molecule, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Pure this compound (Neat Oil): Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
This compound Solutions: If this compound is in a solvent (e.g., DMSO, ethanol), it should be collected in a designated hazardous waste container for flammable liquids. Do not mix with aqueous or incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be considered hazardous waste. These items should be collected in a separate, clearly labeled, and sealed container.
Step 2: Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound ((4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one)."
-
The solvent used (if applicable) and its approximate concentration.
-
The date when the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
Step 3: Storage of Chemical Waste
-
Store sealed hazardous waste containers in a designated and secure chemical waste storage area, such as a satellite accumulation area (SAA).
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure that this compound waste is segregated from incompatible materials. While specific incompatibilities for this compound are not documented, it is prudent to avoid storage with strong oxidizing agents, acids, and bases.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal contractor with accurate information about the waste composition.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Experimental Protocols
As this compound is a research chemical, there are no standard experimental protocols for its degradation or neutralization prior to disposal. Chemical treatment should not be attempted without a thorough risk assessment and approval from qualified safety personnel. The standard and recommended disposal method is incineration by a licensed hazardous waste management facility.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for the Experimental Compound LMT-28
Disclaimer: LMT-28 is an experimental drug, and a comprehensive, official Safety Data Sheet (SDS) is not publicly available.[1] The following guidance is based on general laboratory safety principles for handling potentially hazardous, novel small molecule compounds and is intended to provide essential, immediate safety and logistical information. Researchers must supplement this guidance with a thorough risk assessment based on the specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, fostering a culture of safety and building trust in our commitment to value beyond the product itself.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to experimental compounds like this compound.[2] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Specifications and Best Practices |
| Body Protection | Flame-resistant lab coat | Must be fully buttoned. Should be laundered professionally and not taken home. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Check for tears or punctures before each use. Use double gloves when handling concentrated solutions. Remove gloves and wash hands thoroughly before leaving the lab.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory.[4] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | A respirator (e.g., N95 or higher) may be required for handling the solid compound outside of a fume hood, based on a risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. Perforated shoes or sandals are not permitted.[5] |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is crucial to maintain a safe laboratory environment and comply with regulations.
2.1. Handling Procedures
-
Preparation: Before handling this compound, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary materials, including solutions, glassware, and waste containers, within the fume hood.
-
Weighing: Handle the solid form of this compound in a chemical fume hood to avoid inhalation of any airborne particles. Use appropriate tools to handle the compound, minimizing the risk of spills.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and hazard information.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate chemical spill kit, wearing the PPE outlined above. For large spills, evacuate the area and contact your institution's EHS department.
2.2. Disposal Plan
The disposal of experimental drug waste must be handled in accordance with institutional and regulatory guidelines.[6][7]
-
Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste. Segregate this waste into a designated, clearly labeled, and sealed container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not pour any this compound solution down the drain.
-
Solid Waste: Unused solid this compound and contaminated materials should be collected in a designated solid hazardous waste container.
-
Decontamination: All glassware and equipment should be decontaminated. This may involve rinsing with a suitable solvent, which should then be collected as hazardous waste.
-
Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program.[8]
Mandatory Visualizations
3.1. Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a research laboratory setting.
Caption: Standard workflow for handling this compound, from preparation to disposal.
3.2. This compound Mechanism of Action in the IL-6 Signaling Pathway
This compound is an antagonist of the Interleukin-6 (IL-6) receptor, specifically targeting the glycoprotein (B1211001) 130 (gp130) subunit to block downstream signaling.[1][9][10] The diagram below illustrates this mechanism.
Caption: this compound inhibits the IL-6 signaling pathway by targeting gp130.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 9. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
